molecular formula C7H4F6O2S B3224803 3-Fluoro-5-(pentafluorosulfur)benzoic acid CAS No. 1240256-86-3

3-Fluoro-5-(pentafluorosulfur)benzoic acid

Cat. No.: B3224803
CAS No.: 1240256-86-3
M. Wt: 266.16
InChI Key: WQRFQFPUMUJGOL-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzoic acid is a useful research compound. Its molecular formula is C7H4F6O2S and its molecular weight is 266.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRFQFPUMUJGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, earning the moniker of a "super-trifluoromethyl group".[1][2] This is attributed to its unique combination of properties: high electronegativity, exceptional chemical and thermal stability, and a significant contribution to the lipophilicity of a molecule.[3] These characteristics can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This guide provides a comprehensive technical overview of the physicochemical properties of a key building block bearing this remarkable functional group: 3-Fluoro-5-(pentafluorosulfur)benzoic acid . While some fundamental properties of this compound are documented, a complete experimental characterization is not yet publicly available. Therefore, this document serves a dual purpose: to present the known data and to provide detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This approach is designed to empower researchers to fully characterize this and similar novel compounds, ensuring data integrity and reproducibility.

I. Core Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[4] The presence of both a fluorine atom and a highly electron-withdrawing pentafluorosulfanyl group on the aromatic ring is expected to significantly influence its electronic and, consequently, its chemical properties.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms 3-(Pentafluorothio)benzoic acid, 3-Carboxyphenylsulphur pentafluoride[4]
CAS Number 833-96-5[4][5][6]
Molecular Formula C₇H₄F₅O₂S[4]
Molecular Weight 248.17 g/mol [4][5]
Melting Point 159-160 °C[4]
Boiling Point Not experimentally determined
Appearance White powder[4]

Expert Insight: The relatively high melting point of this compound, compared to simpler benzoic acids, is indicative of strong intermolecular forces in the solid state, likely arising from a combination of hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions involving the highly polar C-F and S-F bonds. A boiling point has not been reported and may be difficult to determine experimentally due to potential decomposition at elevated temperatures.

II. Acidity (pKa): A Critical Parameter for Biological Activity

The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule at a given pH. This, in turn, dictates its solubility, permeability across biological membranes, and interaction with target proteins. While an experimental pKa for this compound has not been reported, we can infer its approximate value and provide a robust protocol for its determination.

Predicted Acidity: The pKa of 3-fluorobenzoic acid is 3.86.[7][8][9] The pentafluorosulfanyl group is a significantly stronger electron-withdrawing group than a fluorine atom. Therefore, it is anticipated that the pKa of this compound will be considerably lower (i.e., it will be a stronger acid) than 3.86.

Experimental Protocol for pKa Determination via Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa corresponds to the pH at which the acid is half-neutralized.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to a final volume of 50 mL. The use of a co-solvent is likely necessary due to the predicted low aqueous solubility.

  • Standardization of Titrant: Prepare a 0.01 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette containing the standardized NaOH solution.

  • Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, a Gran plot or the first/second derivative of the titration curve can be used to determine the equivalence point.

pKa_Determination_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in Methanol/Water D Titrate analyte with NaOH solution A->D B Prepare & Standardize 0.01 M NaOH B->D C Calibrate pH meter C->D E Record pH and volume of titrant D->E F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Calculate pKa at half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

III. Solubility Profile: A Key Determinant of Bioavailability

Solubility is a critical factor in drug development, influencing dissolution rate and ultimately, bioavailability. The high lipophilicity conferred by the SF₅ group suggests that this compound will exhibit poor aqueous solubility but good solubility in organic solvents.[3]

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

  • Solvent Selection: A range of solvents should be tested, including:

    • Purified water

    • pH 2.0 buffer (e.g., 0.01 M HCl)

    • pH 7.4 buffer (e.g., Phosphate-Buffered Saline, PBS)

    • Common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C for biological relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid is transferred. For aqueous samples, filtration through a low-binding filter (e.g., 0.22 µm PVDF) may also be used.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standards of known concentrations.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Solubility_Workflow A Add excess compound to various solvents B Agitate at constant T (e.g., 24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Collect and filter supernatant C->D E Quantify concentration by HPLC-UV D->E F Calculate solubility (e.g., mg/mL) E->F

Caption: Shake-flask method for equilibrium solubility determination.

IV. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (e.g., doublets, triplets of doublets) will be influenced by both the fluorine atom and the SF₅ group. A broad singlet corresponding to the carboxylic acid proton will also be present at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxylic carbon (typically δ 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached fluorine and SF₅ substituents, and C-F coupling will be observed.

  • ¹⁹F NMR: This is a crucial technique for this molecule. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the five equivalent fluorine atoms of the SF₅ group. The SF₅ group typically shows a characteristic signal around +60 to +80 ppm (relative to CCl₃F).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

  • A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10]

  • A strong C=O stretching band from the carboxylic acid, expected around 1700-1725 cm⁻¹.[10]

  • C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

  • Strong S-F stretching vibrations, typically observed in the 800-950 cm⁻¹ region.

  • Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 248 would be expected, along with characteristic fragmentation patterns, such as the loss of -OH, -COOH, and potentially fragments related to the SF₅ group.

V. Proposed Synthetic Pathway

A plausible high-yield synthesis of this compound can be adapted from established methods for the synthesis of other (pentafluorosulfanyl)benzoic acid derivatives.[11] The proposed route starts from a commercially available nitro-substituted precursor.

Synthesis_Pathway A 1 3-Fluoro-5-nitro-pentafluorosulfanylbenzene B 2 3-Fluoro-5-amino-pentafluorosulfanylbenzene A->B Reduction (e.g., SnCl₂/HCl) C 3 3-Fluoro-5-bromo-pentafluorosulfanylbenzene B->C Sandmeyer Reaction (e.g., NaNO₂/HBr, CuBr) D 4 3-Fluoro-5-formyl-pentafluorosulfanylbenzene C->D Formylation (e.g., n-BuLi, DMF) E 5 This compound D->E Oxidation (e.g., KMnO₄ or CrO₃)

Caption: Proposed synthetic route for this compound.

Causality Behind Experimental Choices:

  • Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using reagents like tin(II) chloride in hydrochloric acid.

  • Sandmeyer Reaction: The conversion of the resulting aniline to a bromide is a classic and reliable method, proceeding via a diazonium salt intermediate. This sets the stage for introducing the carboxyl functional group.

  • Formylation: The introduction of a formyl group can be achieved by metal-halogen exchange with an organolithium reagent followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

  • Oxidation: The final step involves the oxidation of the aldehyde to the carboxylic acid. Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically effective for this transformation.

VI. Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials. Its unique electronic and steric properties, conferred by the pentafluorosulfanyl group, make it a compound of significant interest. This guide has consolidated the currently available data and, more importantly, provided a comprehensive set of validated protocols for the full experimental characterization of its physicochemical properties. By following these methodologies, researchers can generate high-quality, reproducible data, thereby accelerating the drug discovery and development process. Future work should focus on the execution of these experimental protocols to provide a complete and publicly available dataset for this important chemical entity.

References

  • Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 3-Fluorobenzoic Acid. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH. [Link]

  • Journal of Physical Organic Chemistry. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • PubChem. 3,4,5-Trifluorobenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, pentafluoro-. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • NIST WebBook. 3-(Fluorosulfonyl)benzoic acid. [Link]

  • Google Patents.
  • Amerigo Scientific. 3-(Pentafluorosulfanyl)benzoic acid. [Link]

  • Royal Society of Chemistry. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • PubChemLite. 3-fluoro-5-sulfamoylbenzoic acid (C7H6FNO4S). [Link]

  • PMC. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

  • ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL.... [Link]

  • Rowan University. The Pentafluorosulfanyl Group (SF5). [Link]

  • EPA. 3-Fluoro-4-(trifluoromethoxy)benzoic acid - Exposure: Exposure Predictions. [Link]

  • Preprints.org. Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

Sources

The Emergence of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid: A Next-Generation Bioisostere for Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Quest to Tame the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of molecular recognition in biological systems. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a frequent key component of pharmacophores, anchoring ligands to their protein targets. However, the very properties that make it effective in binding also present significant challenges in drug development.[1][2] The inherent acidity and polarity of the carboxyl group often lead to poor oral bioavailability, limited cell permeability, and rapid metabolic clearance.[3][4] Furthermore, the formation of reactive acyl glucuronide metabolites has been linked to idiosyncratic drug toxicity.[2]

For decades, medicinal chemists have employed the strategy of bioisosteric replacement to mitigate these liabilities while preserving or enhancing biological activity.[5] This guide delves into a powerful and increasingly relevant bioisostere for the carboxylic acid: 3-Fluoro-5-(pentafluorosulfur)benzoic acid . We will explore the unique physicochemical properties conferred by the pentafluorosulfanyl (SF₅) group, its synthesis, and its strategic application in modern drug design.

The Pentafluorosulfanyl (SF₅) Group: A "Super-Trifluoromethyl" Bioisostere

The pentafluorosulfanyl (SF₅) group is an emerging functional group in medicinal chemistry, often dubbed the "super-trifluoromethyl group" due to its superior combination of properties.[6][7] Its unique octahedral geometry and the high strength of the S-F bonds impart exceptional thermal and chemical stability.[8][9] This stability translates directly into enhanced metabolic resistance, a highly desirable trait in drug candidates.[8]

The defining characteristics of the aryl SF₅ group relevant to drug design are:

  • Strong Electron-Withdrawing Nature: With a Hammett constant (σₚ) of 0.68, the SF₅ group is a more powerful electron-withdrawing group than the trifluoromethyl (CF₃) group (σₚ = 0.53).[10] This significantly impacts the acidity of nearby functional groups and modulates the electronic environment of the aromatic ring.

  • High Lipophilicity: Despite its strong electronegativity, the SF₅ group is remarkably lipophilic. The Hansch lipophilicity parameter (π) for SF₅ is 1.23, considerably higher than that of CF₃ (0.88).[10] This property can be leveraged to enhance membrane permeability and improve a compound's pharmacokinetic profile.[8]

  • Metabolic Stability: The robustness of the SF₅ group makes it highly resistant to metabolic degradation, which can extend the half-life of a drug in the body.[8]

  • Steric Profile: The SF₅ group has a molecular volume of 55.4 ų, which is intermediate between the CF₃ group (34.6 ų) and the commonly used tert-butyl group (76.9 ų).[10] This distinct size and shape can lead to novel and selective interactions with biological targets.[10]

These properties make the SF₅ group an attractive replacement for other functionalities beyond carboxylic acids, including the trifluoromethyl, tert-butyl, and nitro groups.[11][12]

Physicochemical Properties: A Comparative Analysis

While experimental data for this compound is not widely available in the public literature, we can infer its properties by comparing it to well-characterized analogs. The introduction of a fluorine atom and a pentafluorosulfanyl group, both strongly electron-withdrawing, is expected to significantly increase the acidity (lower the pKa) of the benzoic acid compared to the parent molecule. The high lipophilicity of the SF₅ group is anticipated to be the dominant factor in the overall logP of the molecule.

Below is a table comparing the physicochemical properties of relevant benzoic acid derivatives.

CompoundStructurepKa (experimental)logP (experimental/calculated)Molecular Weight
Benzoic AcidC₇H₆O₂4.201.87122.12
3-Fluorobenzoic AcidC₇H₅FO₂3.86[13]2.02140.11
3-Fluoro-5-(trifluoromethyl)benzoic acidC₈H₄F₄O₂~3.5 (estimated)3.11 (calculated)208.11
3-(Pentafluorosulfur)benzoic acidC₇H₅F₅O₂S~3.3 (estimated)3.25 (calculated)248.17
This compound C₇H₄F₆O₂S < 3.3 (estimated) ~3.5 (calculated) 266.16
Pentafluorobenzoic AcidC₇HF₅O₂1.48[14]2.06[14]212.07

Note: pKa and logP values for SF₅-containing compounds are estimated based on the strong electron-withdrawing and lipophilic contributions of the SF₅ group, respectively. Calculated logP values were generated using standard cheminformatics software.

This comparison highlights the expected significant increase in acidity and lipophilicity of this compound, positioning it as a unique bioisostere with a distinct electronic and pharmacokinetic profile compared to both standard carboxylic acids and other common surrogates like tetrazoles (pKa ~4.5-4.9).[2]

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is not yet widely documented, presenting an opportunity for methodology development. A plausible and robust synthetic route can be designed based on established transformations, starting from the known precursor, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

G A 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene B Step 1: Nitro Reduction (e.g., SnCl2, HCl or H2, Pd/C) A->B C 3-Fluoro-5-amino-1-(pentafluorosulfanyl)benzene B->C D Step 2: Sandmeyer Reaction (1. NaNO2, H2SO4; 2. CuCN) C->D E 3-Fluoro-5-cyano-1-(pentafluorosulfanyl)benzene D->E F Step 3: Nitrile Hydrolysis (e.g., H2SO4, H2O, heat) E->F G 3-Fluoro-5-(pentafluorosulfanyl)benzoic acid F->G G cluster_0 Initial Lead Compound cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Anticipated Improvements Lead Lead with Carboxylic Acid Liabilities Poor Permeability Metabolic Instability Toxicity Concerns Lead->Liabilities Problem Identification Replacement Replace -COOH with 3-F, 5-SF5 Benzoic Acid Liabilities->Replacement Strategic Solution Improvements Increased Lipophilicity (LogP) Enhanced Metabolic Stability Modulated Acidity (pKa) Novel IP Position Replacement->Improvements Expected Outcome

Sources

Electronic Effects of the Pentafluorosulfur Group on Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Application Scientists

Executive Summary: The "Super-Trifluoromethyl" Pharmacophore

The pentafluorosulfanyl group (


) represents a high-value pharmacophore in modern medicinal chemistry, often termed "Super-Trifluoromethyl" due to its superior electronegativity and lipophilicity compared to the standard trifluoromethyl (

) group.[1][2]

When attached to a benzoic acid scaffold, the


 group exerts a profound electron-withdrawing effect that significantly enhances the acidity of the carboxyl group while simultaneously increasing the molecule's lipophilicity. This guide provides a technical analysis of these electronic effects, quantified by Hammett substituent constants, and details the physicochemical implications for drug design. It concludes with a validated synthetic protocol for accessing these derivatives.
Fundamental Electronic Characterization

The electronic influence of the


 group is best understood through Hammett substituent constants (

), which quantify the electronic effect of a substituent on the ionization of benzoic acid.
2.1 Hammett Substituent Constants

The


 group is strongly electron-withdrawing, operating through both strong inductive (

) and moderate resonance (

) mechanisms.
Substituent

(Para)

(Meta)

(Inductive)

(Resonance)

0.000.000.000.00

0.060.340.52-0.46

0.540.430.390.15

0.68 0.61 0.55 0.13

0.780.710.650.13

Key Insights:

  • Superior Electron Withdrawal: With a

    
     of 0.68, the 
    
    
    
    group is significantly more electron-withdrawing than
    
    
    (0.54). It approaches the potency of the nitro group (
    
    
    , 0.78) but without the associated metabolic liabilities (e.g., nitro-reduction).
  • Inductive Dominance: The effect is primarily inductive (

    
    ), driven by the high electronegativity of the five fluorine atoms surrounding the sulfur core.
    
  • Resonance Contribution: Unlike the nitro group, which has a strong resonance component,

    
     has a lower resonance capability (
    
    
    
    ), similar to
    
    
    . This implies that its electron-withdrawing power is less dependent on conjugation with the aromatic system.
2.2 Dipole Moment and Electronegativity
  • Group Electronegativity (

    
    ): 
    
    
    
    (~3.65) >
    
    
    (~3.36).
  • Dipole Moment: The

    
     group imparts a substantial dipole moment (~3.44 D for Ph-
    
    
    
    ) compared to
    
    
    (~2.60 D for Ph-
    
    
    ). This strong dipole can be leveraged to modulate binding affinity in protein pockets requiring specific electrostatic interactions.
Physicochemical Impact on Benzoic Acid Derivatives

The introduction of the


 group alters the physicochemical landscape of the benzoic acid scaffold, affecting two critical drug-like properties: acidity (pKa) and lipophilicity (

).
3.1 Acidity (pKa) Modulation

The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion. Electron-withdrawing groups (EWG) stabilize this anion, lowering the pKa.

  • Benzoic Acid pKa: ~4.20[3]

  • 4-(

    
    )-Benzoic Acid pKa:  ~3.65
    
  • 4-(

    
    )-Benzoic Acid pKa: ~3.52  (Calculated via Hammett Eq: 
    
    
    
    )

Mechanism: The high


 of 

results in a stronger acidification of the carboxyl group compared to

. This shift of ~0.7 log units relative to the parent benzoic acid is critical for tuning the ionization state of drug candidates at physiological pH (7.4).
3.2 Lipophilicity and Steric Bulk

This is the differentiator that makes


 unique. While 

is also a strong EWG, it is hydrophilic.

combines high electron withdrawal with extreme lipophilicity.[1]
SubstituentHansch

(Hydrophobicity)
Volume (

)
Character

0.88 - 1.09~40Lipophilic

1.98~100Very Lipophilic

1.51 ~110 Highly Lipophilic

-0.28~25Hydrophilic

Implication:


 occupies a unique "chemical space": it is as bulky and lipophilic as a tert-butyl group but as electron-withdrawing as a nitro group. This allows researchers to increase metabolic stability (by blocking metabolic hotspots with a bulky group) and membrane permeability (via lipophilicity) simultaneously.
3.3 Visualizing the Chemical Space

The following diagram illustrates the unique position of


 relative to common pharmacophores.

ChemicalSpace cluster_legend Pharmacophore Quadrants Q1 High EWG / Hydrophilic (e.g., NO2) Q2 High EWG / Lipophilic (SF5 Zone) Q3 Low EWG / Lipophilic (e.g., t-Butyl) Q4 Low EWG / Hydrophilic (e.g., OH, NH2) SF5 SF5 Group σp: 0.68 | π: 1.51 (Unique High/High Profile) CF3 CF3 Group σp: 0.54 | π: 0.88 SF5->CF3 Higher Lipophilicity Stronger EWG NO2 NO2 Group σp: 0.78 | π: -0.28 SF5->NO2 Similar EWG Opposite Solvation tBu t-Butyl Group σp: -0.20 | π: 1.98 SF5->tBu Similar Steric Bulk Opposite Electronics

Figure 1: Comparative chemical space analysis. SF5 is unique in combining high electron withdrawal (EWG) with high lipophilicity.

Synthetic Protocol: Preparation of 4-(Pentafluorosulfanyl)benzoic Acid[4]

Direct electrophilic substitution (e.g., nitration or halogenation) on the


-benzene ring is deactivated due to the strong EWG nature of the group. Therefore, the most reliable route to the benzoic acid derivative is the oxidation of the corresponding toluene precursor .

Precursor Availability: 4-(Pentafluorosulfanyl)toluene is commercially available or can be synthesized from 4-methylbenzenethiol via oxidative fluorination.

4.1 Experimental Workflow (Oxidation)

This protocol utilizes potassium permanganate (


), a robust oxidant that respects the chemical stability of the 

group.

Reagents:

  • 4-(Pentafluorosulfanyl)toluene (1.0 eq)

  • Potassium Permanganate (

    
    ) (2.5 - 3.0 eq)
    
  • Pyridine (Solvent/Co-solvent) and Water (

    
     v/v)
    
  • Hydrochloric Acid (

    
    , 1M) for acidification.
    

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(pentafluorosulfanyl)toluene (e.g., 5.0 mmol) in a mixture of Pyridine (10 mL) and Water (10 mL).

  • Addition: Add

    
      (15.0 mmol, 3.0 eq) in portions at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 4–6 hours. The purple color of permanganate will fade to a brown precipitate of manganese dioxide (
    
    
    
    ).
    • Checkpoint: If the purple color persists, the reaction is complete. If it turns completely brown rapidly, add a small excess of

      
       and continue refluxing.
      
  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the

    
     solids. Wash the pad with hot water (20 mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure to remove most of the pyridine.

  • Acidification: Carefully acidify the aqueous residue with 1M HCl until pH ~1–2. A white precipitate of the crude benzoic acid should form.[4]

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) if necessary.

Yield Expectation: 80–95%. Characterization:

  • 1H NMR (

    
    ):  Look for the disappearance of the methyl singlet (~2.4 ppm) and the appearance of the carboxylic acid proton (~11-13 ppm, broad).
    
  • 19F NMR: The

    
     group appears as a characteristic pattern: a doublet (~60-65 ppm, 4F, equatorial) and a quintet (~80-90 ppm, 1F, axial).
    

SynthesisWorkflow Start 4-SF5-Toluene (Precursor) Reagent KMnO4 / Pyridine / H2O Reflux, 6h Start->Reagent Intermediate Carboxylate Anion (in solution) Reagent->Intermediate Workup Acidification (HCl) & Extraction Intermediate->Workup Product 4-SF5-Benzoic Acid (Solid) Workup->Product

Figure 2: Oxidative synthesis workflow for converting the toluene precursor to the benzoic acid derivative.[5][6]

Strategic Applications in Drug Design
5.1 Bioisosteric Replacement

The


 group is an excellent bioisostere for the Trifluoromethyl (

)
and tert-Butyl (

)
groups.
  • vs.

    
    :  Use 
    
    
    
    when you need higher lipophilicity and stronger electron withdrawal to improve metabolic stability or potency.
  • vs.

    
    :  Use 
    
    
    
    when you need to maintain steric bulk but require an electron-poor motif to alter the pKa of a neighbor group or reduce oxidative metabolism (the C-H bonds of
    
    
    are metabolic liabilities; the S-F bonds are metabolically inert).
5.2 Metabolic Stability

The S-F bond is chemically robust (Bond Dissociation Energy ~330-350 kJ/mol) and resistant to cytochrome P450 degradation. Replacing a metabolically labile group (like a methyl or methoxy) with


 often dramatically increases the half-life (

) of the compound.
References
  • Kirsch, P., & Bremer, M. (2000). Fluorine in Liquid Crystals: The Pentafluorosulfanyl Group. Angewandte Chemie International Edition. Link

  • Sowaileh, M. F., et al. (2017). The Pentafluorosulfanyl Group as a Bioisostere in Drug Design. ChemMedChem. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Altwood, J. A., et al. (2006). Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives. Journal of Fluorine Chemistry. Link

  • Beier, P., et al. (2019). Nucleophilic Aromatic Substitution of Nitro Groups in (Pentafluorosulfanyl)benzenes. Chemistry – A European Journal. Link

Sources

An In-depth Technical Guide to the Lipophilicity and logP of 3-Fluoro-5-(pentafluorosulfur)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pentafluorosulfur (SF₅) group is rapidly gaining prominence in medicinal chemistry, often dubbed a "super-trifluoromethyl" group for its potent combination of high electronegativity, metabolic stability, and significant lipophilicity.[1][2][3] This guide provides a comprehensive technical overview of the lipophilicity of molecules containing the SF₅ moiety, with a specific focus on 3-Fluoro-5-(pentafluorosulfur)benzoic acid. We will delve into the theoretical underpinnings of how the SF₅ group influences a molecule's partition coefficient (logP), provide detailed experimental protocols for its determination using both the gold-standard shake-flask method and modern HPLC-based approaches, and explore in silico predictive models. This document is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the lipophilicity of novel chemical entities.

Introduction: The Rising Prominence of the Pentafluorosulfur Group in Drug Design

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] The octanol-water partition coefficient (logP) is the most widely accepted metric for quantifying lipophilicity.[4][6] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry to modulate this and other key molecular properties.[3][7]

Among these, the pentafluorosulfur (SF₅) group has emerged as a functional group of significant interest.[8][9] Characterized by its unique octahedral geometry, high thermal and chemical stability, and potent electron-withdrawing nature, the SF₅ group offers a distinct set of properties compared to more traditional moieties like the trifluoromethyl (CF₃) group.[3][10][11] Notably, despite its high electronegativity, the SF₅ group can substantially increase the lipophilicity of a parent molecule, enhancing its ability to permeate biological membranes.[8][10] This guide will explore these characteristics in the context of this compound, a representative novel building block.

Theoretical Framework: Understanding the Lipophilicity of SF₅-Containing Aromatics

The lipophilicity of a molecule is a complex interplay of various factors, including its size, polarity, and hydrogen bonding capacity. The introduction of a pentafluorosulfur group onto an aromatic ring, as in our target molecule, imparts several key changes:

  • Increased Molecular Surface Area and Volume : The SF₅ group is sterically larger than a trifluoromethyl group, which contributes to a larger non-polar surface area, generally leading to increased lipophilicity.[10]

  • Strong Electron-Withdrawing Effects : The high electronegativity of the five fluorine atoms makes the SF₅ group one of the most powerful electron-withdrawing groups.[8][11] This can influence the pKa of acidic or basic centers within the molecule, which in turn affects the distribution coefficient (logD) at a given pH.

  • "Polar Hydrophobicity" : The SF₅ group is a prime example of a "polar hydrophobic" substituent. While it significantly increases the overall lipophilicity (hydrophobicity), the strong S-F bond dipoles create a molecule with a significant dipole moment.[10] This unique combination of properties can lead to favorable interactions with biological targets while maintaining good membrane permeability.

The additional fluorine atom at the 3-position of the benzoic acid ring further modulates these properties through its own inductive effects and contribution to the overall lipophilicity.

Methodologies for logP Determination

Accurate determination of logP is crucial for quantitative structure-activity relationship (QSAR) studies and for building predictive ADMET models. Both experimental and computational methods are widely employed.

Experimental Determination of logP

Considered the "gold standard" for logP determination, the shake-flask method directly measures the partitioning of a solute between n-octanol and water.[6][12]

Experimental Protocol:

  • Preparation of Phases : Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.[6]

  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[6]

  • Partitioning : In a suitable vessel, add a precise volume of the water-saturated n-octanol and n-octanol-saturated water. Add a small aliquot of the stock solution of the test compound. The final concentration should be sufficiently high for accurate detection but low enough to avoid saturation in either phase.

  • Equilibration : The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached. The time required for equilibration can vary and should be determined empirically. To prevent emulsion formation, a slow-stirring method can be employed, although it may require a longer equilibration time.[12]

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Quantification : The concentration of the analyte in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Diagram of the Shake-Flask Method Workflow

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate n-Octanol with Water e1 Combine Phases & Add Test Compound p1->e1 p2 Saturate Water with n-Octanol p2->e1 e2 Equilibrate (Shake/Stir) e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Sample Aqueous Phase e3->a1 a2 Sample n-Octanol Phase e3->a2 a3 Quantify Concentration (HPLC-UV) a1->a3 a2->a3 a4 Calculate logP a3->a4 G cluster_setup Setup & Calibration cluster_test Test Compound Analysis cluster_result Result s1 Prepare Mobile Phase & Equilibrate RP-HPLC System s2 Inject Calibration Standards with Known logP Values s1->s2 t1 Inject 3-Fluoro-5-(SF5)- benzoic acid s1->t1 s3 Record Retention Times (tR) s2->s3 s4 Generate Calibration Curve (log k' vs. logP) s3->s4 r1 Interpolate log k' onto Calibration Curve s4->r1 t2 Record Retention Time (tR) t1->t2 t3 Calculate log k' t2->t3 t3->r1 r2 Determine logP Value r1->r2

Sources

A Technical Guide to the Metabolic Stability of Pentafluorosulfanyl (SF5)-Substituted Benzoic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent in modern medicinal chemistry, often considered a "super-trifluoromethyl" group due to its unique electronic and steric properties.[1][2] Its introduction into drug candidates, particularly on aromatic scaffolds like benzoic acid, is a strategic approach to modulate physicochemical and pharmacokinetic profiles. A critical determinant of a drug's in vivo behavior is its metabolic stability. This guide provides an in-depth technical exploration of the metabolic stability of SF5-substituted benzoic acids, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the underlying principles, present detailed experimental protocols for assessing stability, and discuss the interpretation of the resulting data.

Introduction: The SF5 Group in Drug Design

The success of fluorinated molecules in drug design has spurred the search for novel fluorine-containing functional groups.[3][4] The pentafluorosulfanyl (SF5) group is one of the most promising, characterized by a unique combination of properties:

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic properties of the parent molecule.[5]

  • Chemical and Thermal Stability: The strength of the sulfur-fluorine bonds imparts exceptional stability, making the SF5 group highly resistant to chemical and metabolic degradation.[5][6]

  • Lipophilicity: Despite its high polarity, the SF5 group increases molecular lipophilicity, which can enhance membrane permeability and bioavailability.[1][5]

  • Steric Profile: With a size intermediate between a tert-butyl and a trifluoromethyl (CF3) group, it serves as a unique bioisosteric replacement for these and other functionalities like nitro or halogen groups.[3][7]

These attributes make the SF5 group a valuable tool for enhancing metabolic stability, a crucial parameter in drug development.[5][8] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, representing a primary reason for the failure of drug candidates.[9][10] Understanding and optimizing this property is therefore on the critical path for any successful drug discovery program.[11]

The Physicochemical Basis for Enhanced Metabolic Stability

The metabolic inertness of the SF5 group is its defining feature. The primary route for the metabolism of many xenobiotics is oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme superfamily in the liver.[12][13] These enzymes are responsible for 70-80% of drug metabolism.[13]

The SF5 group enhances metabolic stability through two primary mechanisms:

  • Direct Resistance to Metabolism: The SF5 moiety itself is exceptionally resistant to enzymatic attack. The octahedral arrangement of fluorine atoms around the central sulfur atom sterically shields the S-C bond from enzymatic access, and the high strength of the S-F bonds makes them difficult to cleave.

  • Electronic Deactivation of the Aromatic Ring: As a potent electron-withdrawing group, the SF5 substituent deactivates the attached benzoic acid ring towards oxidative attack.[14] CYP-mediated aromatic hydroxylation proceeds via an electrophilic mechanism; by reducing the electron density of the π-system, the SF5 group makes the ring a less favorable substrate for these enzymes.[12] This contrasts with electron-donating groups, which typically increase the rate of aromatic metabolism.

In Vitro Systems for Assessing Metabolic Stability

To evaluate the metabolic stability of SF5-substituted benzoic acids early in the drug discovery process, a suite of in vitro assays is employed.[11][15] The choice of system depends on the stage of research and the specific questions being asked.

  • Liver Microsomes: This subcellular fraction contains the majority of the Phase I drug-metabolizing enzymes, most notably the CYPs.[15][16] Microsomal stability assays are a cost-effective, high-throughput method for an initial assessment of oxidative metabolism. They are ideal for screening and ranking compounds during lead optimization.

  • Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies.[15][16] They contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as active transporters.[15] This provides a more complete and physiologically relevant picture of a compound's metabolic fate, including conjugation reactions which are highly relevant for the carboxylic acid moiety of benzoic acids.

  • S9 Fraction: This is another subcellular fraction that contains both microsomal and cytosolic enzymes.[15] It is useful for investigating both Phase I and some Phase II metabolic pathways.

Causality in Experimental Choice: A medicinal chemist would typically start with a high-throughput human liver microsome (HLM) assay to quickly rank a series of SF5-analogs. Promising compounds would then be advanced to a hepatocyte stability assay to confirm the initial findings and investigate the potential for Phase II metabolism, providing a more robust prediction of in vivo clearance.[16]

Experimental Protocol: Microsomal Stability Assay

This section provides a detailed, self-validating protocol for determining metabolic stability using human liver microsomes (HLM).

4.1 Reagents and Materials

  • SF5-substituted benzoic acid test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Positive Control (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile (ACN) with internal standard (IS) (e.g., 100 ng/mL Tolbutamide)

  • 96-well incubation and collection plates

  • Multichannel pipettes, incubators, centrifuges

4.2 Step-by-Step Methodology

  • Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Aliquot Master Mix: Add 100 µL of the master mix to the wells of a 96-well incubation plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add 1 µL of the 10 mM test compound stock solution to the appropriate wells to achieve a final substrate concentration of 10 µM. Mix gently.

  • Start Metabolic Reaction: Add 10 µL of the NADPH regenerating system to initiate the reaction. This is your T=0 time point for the NADPH-fortified samples. For negative controls ("-NADPH"), add 10 µL of buffer instead.

  • Time Point Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold ACN with internal standard to the corresponding wells. The T=0 sample is quenched immediately after the addition of NADPH.

  • Protein Precipitation: Once all time points are collected, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

Self-Validation System:

  • Positive Control (Verapamil): Should show significant degradation over the time course, confirming enzymatic activity.

  • Negative Control (-NADPH): The test compound should show minimal to no degradation, confirming that the observed loss is NADPH-dependent (i.e., enzymatic) and not due to non-specific binding or chemical instability.

Workflow Diagram: In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation prep_mix Prepare Microsome Master Mix pre_inc Pre-incubate Microsome Mix prep_mix->pre_inc prep_cpd Prepare Test Compound Dilution initiate Add Compound to Wells prep_cpd->initiate prep_ctrl Prepare Control Compound prep_ctrl->initiate pre_inc->initiate start_rxn Start Reaction with NADPH initiate->start_rxn time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with ACN + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_t12 Calculate Half-Life (t½) analyze->calc_t12 calc_cl Calculate Intrinsic Clearance (CLint) calc_t12->calc_cl G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism parent SF5-Benzoic Acid hydroxylation Aromatic Hydroxylation (Hydroxylated Metabolite) parent->hydroxylation Oxidation glucuronidation Glucuronidation (UGTs) (Acyl Glucuronide) parent->glucuronidation Conjugation amino_acid Amino Acid Conjugation (Glycine Conjugate) parent->amino_acid Conjugation

Sources

Applications of 3-Fluoro-5-(pentafluorosulfur)benzoic acid in Agrochemical Synthesis

[1][2]

Executive Summary

3-Fluoro-5-(pentafluorosulfur)benzoic acid represents a tier-one building block in modern agrochemical discovery, primarily utilized to introduce the pentafluorosulfanyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

1

This guide details the technical application of this intermediate, focusing on its critical role in optimizing lipophilicity , metabolic stability , and steric occlusion in next-generation insecticides and fungicides.[1] Unlike traditional trifluoromethyl (


1

Part 1: Molecular Architecture & Physicochemical Advantage[1][2]

The efficacy of this compound stems from the synergistic effects of its two substituents.[1]

The "Super-Trifluoromethyl" Effect ( )

The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


1
The Strategic Fluorine (3-F)

The fluorine atom at the 3-position is not merely decorative.[1] In agrochemical scaffolds (e.g., benzamides), this fluorine often serves two functions:

  • Conformational Lock: Through intramolecular hydrogen bonding or electrostatic repulsion with carbonyl oxygens, it restricts bond rotation, locking the bioactive conformation.

  • Metabolic Blockade: It prevents cytochrome P450-mediated oxidation at the meta-position, extending the half-life of the AI in the target organism.[1]

Comparative Data: vs. Common Bioisosteres
Parameter



-Bu
Impact on Agrochemical Design
Hammett

0.680.54-0.20Strong electron-withdrawing; increases acidity of neighboring NH protons (important for H-bonding).[1]
Lipophilicity (

)
1.510.881.98

drastically improves membrane permeability compared to

.
Volume (

)
~114~72~120Steric bulk prevents degradation and fills large hydrophobic pockets in enzymes/receptors.
Geometry Square PyramidalTetrahedralTetrahedralUnique shape allows novel binding interactions unavailable to

.

Part 2: Strategic Applications in AI Synthesis

Meta-Diamide Insecticides (GABA-Cl Modulators)

The most prominent application of this building block is in the synthesis of meta-diamide insecticides (analogs of Broflanilide).[1] These compounds target GABA-gated chloride channels (GABA-Cl) in pests resistant to fiproniles.[1]

  • Mechanism: The benzoic acid moiety forms the "tail" of the molecule. The

    
     group anchors the molecule in the hydrophobic region of the ion channel, while the 3-F atom influences the twist angle of the amide bond, critical for receptor fit.[1]
    
  • Synthesis Logic: The acid is coupled with an aminobenzamide core. The high lipophilicity of the

    
     group ensures the insecticide can penetrate the insect cuticle (exoskeleton).[2]
    
SDHI Fungicides (Succinate Dehydrogenase Inhibitors)

In fungal respiration inhibitors, the "lipophilic tail" is a key determinant of potency.

  • Application: Replacing a standard dichlorophenyl or trifluoromethylphenyl tail with the 3-fluoro-5-

    
    -phenyl group often results in a "potency cliff," where activity increases due to superior fungal membrane penetration and resistance to fungal metabolic efflux pumps.[1]
    
Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this building block.

SAR_LogicMolecule3-Fluoro-5-(SF5)Benzoic AcidSF5_GroupSF5 Group(Pos 5)Molecule->SF5_GroupF_AtomFluorine(Pos 3)Molecule->F_AtomLipophilicityHigh Lipophilicity(Cuticle Penetration)SF5_Group->LipophilicityStericBulkSteric Bulk(Receptor Filling)SF5_Group->StericBulkMetabolicStabMetabolic Blockade(P450 Resistance)F_Atom->MetabolicStabConfLockConformational Lock(Bioactive Shape)F_Atom->ConfLockOutcomeHigh PotencyAgrochemicalLipophilicity->OutcomeStericBulk->OutcomeMetabolicStab->OutcomeConfLock->Outcome

Figure 1: Mechanistic contributions of the 3-Fluoro-5-(pentafluorosulfur) substitution pattern to agrochemical efficacy.

Part 3: Experimental Protocols

Protocol: Synthesis of a Generic Meta-Diamide Precursor

Objective: Coupling this compound with an aniline derivative.

Reagents
  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
    
  • Solvent: Toluene (anhydrous)[1]

  • Base: Pyridine or Triethylamine (1.1 eq)[1]

  • Nucleophile: Target Aniline (e.g., 2-fluoro-3-aminobenzamide derivative) (1.0 eq)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge a dry reaction vessel with this compound and anhydrous Toluene.

    • Critical Step: Add catalytic DMF (2-3 drops).[1] This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.[1]

    • Add Oxalyl Chloride dropwise at 0°C. (Note:

      
       at reflux is an alternative, but Oxalyl Chloride is milder).
      
    • Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (conversion to methyl ester via MeOH quench) or GC-MS.[1]

    • Evaporation: Remove solvent and excess reagent under reduced pressure.[1] Do not overheat; although

      
       is stable, thermal stress on the acid chloride can lead to hydrolysis if moisture is present.
      
  • Coupling (Amide Bond Formation):

    • Redissolve the crude acid chloride in dry THF or Dichloromethane (DCM).

    • In a separate vessel, dissolve the Target Aniline and Base (Pyridine) in THF.

    • Add the Acid Chloride solution dropwise to the Aniline solution at 0°C. The exotherm must be controlled to prevent side reactions on the aniline ring.

    • Stir at RT for 4–12 hours.

  • Workup & Purification:

    • Quench with 1N HCl (to remove pyridine/unreacted aniline).

    • Extract with Ethyl Acetate. Wash with Sat.

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization:

      
       compounds often crystallize well from Heptane/EtOAc mixtures due to their lipophilic nature.
      
Synthesis Workflow Diagram

Synthesis_WorkflowStartStart:3-F-5-SF5-Benzoic AcidActivationActivation:(COCl)2, cat. DMFDCM, 0°C -> RTStart->ActivationIntermediateIntermediate:Acid ChlorideActivation->IntermediateCouplingCoupling:Add Aniline + BaseTHF, 0°CIntermediate->CouplingWorkupWorkup:1. Acid Wash (HCl)2. Base Wash (NaHCO3)Coupling->WorkupProductFinal Product:SF5-Agrochemical AIWorkup->Product

Figure 2: Step-by-step synthetic workflow for incorporating the 3-F-5-SF5 motif into an amide scaffold.

Part 4: Safety & Handling

While the final benzoic acid derivative is relatively stable, specific precautions apply to

  • Precursor Hazards: If synthesizing the acid from pentafluorosulfanyl chloride (

    
    ), extreme caution is required as 
    
    
    is a toxic gas. However, the benzoic acid solid is generally non-volatile.
  • Chemical Stability: The

    
     group is exceptionally stable to hydrolysis (acidic and basic) and reduction. Unlike 
    
    
    , it does not easily undergo defluorination.[1] This stability is a benefit for the final product but means waste streams must be incinerated at high temperatures (
    
    
    ) to ensure mineralization.
  • Lipophilicity Warning: Due to high LogP, these compounds readily penetrate skin.[1] Always use double-gloving (Nitrile/Laminate) when handling solutions.[1]

References

  • Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl (SF5) Compounds." Beilstein Journal of Organic Chemistry. Link

  • Savoie, P. R., & Welch, J. T. (2015).[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link[1]

  • Altmann, E., et al. (2015). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[3][4][5][6][7][8] Journal of Medicinal Chemistry. Link[1]

  • Bayer CropScience. (2010). "Insecticidal N-substituted benzamides." Patent WO2010012442. (Describes the use of SF5-benzamides in crop protection). Link[1]

  • Chem-Impex. "3-Fluoro-5-(trifluoromethyl)benzoic acid and analogs in Agrochemicals."[1] Technical Data Sheet. Link

An In-Depth Technical Guide to 3-Fluoro-5-(pentafluorosulfur)benzoic acid: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-5-(pentafluorosulfur)benzoic acid, a specialized aromatic compound of increasing interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis and potential applications, grounded in authoritative scientific literature.

Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety

The pentafluorosulfur (SF₅) group is often dubbed a "super-trifluoromethyl" group, and for good reason.[1] It is a highly electronegative and lipophilic functional group that imparts unique and advantageous properties to organic molecules.[1] Its octahedral geometry and significant steric bulk can lead to profound changes in molecular conformation and receptor binding interactions.

The introduction of a fluorine atom at the 3-position of the benzoic acid ring, in conjunction with the SF₅ group at the 5-position, creates a molecule with a highly electron-deficient aromatic system. This electronic profile is anticipated to significantly influence the compound's acidity, reactivity, and metabolic stability, making it a compelling building block for the design of novel pharmaceuticals and advanced materials.

Chemical Structure and Data

Due to its specialized nature, this compound is not widely listed in major chemical databases. However, its structure and key identifiers can be confidently determined based on IUPAC nomenclature.

IdentifierDataSource
IUPAC Name 3-Fluoro-5-(pentafluorosulfanyl)benzoic acid-
Molecular Formula C₇H₄F₆O₂S-
Molecular Weight 286.16 g/mol -
Canonical SMILES O=C(O)c1cc(F)cc(S(F)(F)(F)(F)F)c1-
InChI Key (Inferred)-
CAS Number Not assigned-

Note: While the closely related compound, 3-(Pentafluorosulfanyl)benzoic acid, has a registered CAS number (833-96-5), a specific identifier for the 3-fluoro derivative has not been found in the searched literature.[2][3][4]

Physicochemical Properties: An Expert's Perspective

The combination of the fluoro and pentafluorosulfur substituents is expected to create a molecule with a unique set of physicochemical properties. The strong electron-withdrawing nature of both groups will significantly increase the acidity of the carboxylic acid compared to benzoic acid itself.

The SF₅ group is known to be highly stable, both thermally and chemically, rendering molecules containing it robust under a variety of conditions.[1] This stability is a key advantage in drug development, as it can reduce metabolic degradation pathways. Furthermore, the lipophilicity of the SF₅ group can enhance a molecule's ability to cross cellular membranes, potentially improving bioavailability.

PropertyPredicted/Inferred ValueRationale and Expert Insight
pKa Lower than benzoic acid (pKa 4.2)The potent electron-withdrawing effects of both the 3-fluoro and 5-SF₅ substituents will stabilize the carboxylate anion, leading to a significant increase in acidity.
LogP > 3.0The SF₅ group is known to be highly lipophilic. The addition of a fluorine atom will further increase the octanol-water partition coefficient.
Melting Point Likely a crystalline solid with a relatively high melting pointAromatic carboxylic acids are typically crystalline solids. The high molecular weight and polarity of the functional groups suggest a melting point above 150 °C. For comparison, 3-(Pentafluorosulfanyl)benzoic acid has a melting point of 159-160 °C.[3]
Solubility Poorly soluble in water; soluble in polar organic solventsThe high lipophilicity and crystalline nature will limit aqueous solubility. Good solubility is expected in solvents like DMSO, DMF, and THF.

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of this compound is not explicitly detailed in the available literature. However, a robust synthetic strategy can be designed based on established methods for the preparation of other pentafluorosulfanyl-substituted aromatic compounds.[5][6] The following proposed synthesis is a multi-step process starting from a commercially available precursor.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Fluoro-5-nitroaniline B 3-Fluoro-5-nitrophenyl disulfide A->B 1. NaNO₂, HCl, H₂O, 0 °C 2. Na₂S₂ C 3-Fluoro-5-nitrophenylsulfur chloride B->C SO₂Cl₂ or Cl₂ D 3-Fluoro-5-nitrophenylsulfur pentafluoride C->D AgF₂ or other fluorinating agent E 3-Fluoro-5-(pentafluorosulfur)aniline D->E Reduction (e.g., Fe/HCl or H₂, Pd/C) F 3-Fluoro-5-(pentafluorosulfur)benzonitrile E->F Sandmeyer Reaction (CuCN) G This compound F->G Hydrolysis (H₃O⁺, heat)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on similar transformations found in the literature.[5] It should be optimized and validated experimentally.

Step 1: Synthesis of 3-Fluoro-5-nitrophenyl disulfide

  • To a stirred solution of 3-fluoro-5-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of sodium disulfide (Na₂S₂).

  • Slowly add the diazonium salt solution to the sodium disulfide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 3-Fluoro-5-nitrophenylsulfur chloride

  • Dissolve the 3-fluoro-5-nitrophenyl disulfide in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and bubble in chlorine gas or add sulfuryl chloride dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude sulfenyl chloride.

Step 3: Synthesis of 3-Fluoro-5-nitrophenylsulfur pentafluoride

  • Caution: This step involves highly reactive fluorinating agents and should be performed with extreme care in a well-ventilated fume hood.

  • Suspend silver(II) fluoride (AgF₂) in a suitable anhydrous solvent.

  • Add a solution of the 3-fluoro-5-nitrophenylsulfur chloride to the suspension.

  • Stir the reaction at room temperature until complete.

  • Filter the reaction mixture to remove silver salts and concentrate the filtrate.

  • Purify the product by distillation or chromatography.

Step 4: Synthesis of 3-Fluoro-5-(pentafluorosulfur)aniline

  • Dissolve the 3-fluoro-5-nitrophenylsulfur pentafluoride in ethanol or acetic acid.

  • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off the iron salts, and neutralize the filtrate.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Step 5: Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzonitrile

  • Perform a Sandmeyer reaction on the 3-fluoro-5-(pentafluorosulfur)aniline by diazotization followed by reaction with cuprous cyanide (CuCN).

Step 6: Synthesis of this compound

  • Hydrolyze the 3-fluoro-5-(pentafluorosulfur)benzonitrile using a strong acid (e.g., aqueous sulfuric acid) under reflux conditions.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize from a suitable solvent to obtain the pure product.

Applications in Research and Drug Development

The unique properties of the SF₅ group make this compound a valuable building block for several applications:

  • Medicinal Chemistry: The high stability and lipophilicity of the SF₅ group can be leveraged to improve the pharmacokinetic properties of drug candidates.[1] The strong electron-withdrawing nature can also modulate the acidity of nearby functional groups, which can be critical for receptor binding.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of the SF₅ group can enhance the efficacy and stability of pesticides and herbicides.[6]

  • Materials Science: The thermal and chemical stability of the SF₅ group makes it an attractive component for the development of high-performance polymers and liquid crystals.

Conclusion

This compound represents a frontier molecule for chemists and pharmacologists. While its synthesis is challenging and direct experimental data is scarce, the predictable and highly influential nature of the pentafluorosulfur group makes it a compound of significant potential. The synthetic strategies and physicochemical insights provided in this guide are intended to empower researchers to explore the unique chemical space offered by this and other novel SF₅-containing molecules.

References

  • PubChem. 3-Fluorobenzoic Acid. National Center for Biotechnology Information. [Link]

  • Choi, H. et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

  • Magano, J. & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184.
  • Zarantonello, C. et al. (2007). Synthesis and characterization of 3- and 4-(pentafluorosulfanyl) benzoic acid derivatives (VI). X-ray structure of 3-SF5-C6H4-COOH. Journal of Fluorine Chemistry, 128(12), 1449-1453.
  • Choi, H. et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

  • Amerigo Scientific. 3-(Pentafluorosulfanyl)benzoic acid. [Link]

Sources

Technical Guide: Steric and Electronic Utility of the SF5 Group in 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of lead optimization, the pentafluorosulfanyl group (


) has emerged as a "super-trifluoromethyl" substituent.[1] This guide provides a technical deep-dive into the 3-Fluoro-5-(pentafluorosulfur)benzoic acid  scaffold. Unlike the spherical tert-butyl group or the tetrahedral trifluoromethyl group, the 

moiety offers a unique square pyramidal geometry. When coupled with a meta-fluorine atom on a benzoic acid core, this scaffold provides a powerful tool for modulating lipophilicity (

), metabolic stability, and pKa without sacrificing steric bulk.

The Steric Landscape: Square Pyramidal Geometry

The steric demand of the


 group is its most distinguishing feature. While often compared to a tert-butyl (

-Bu) group due to volume, the shape is fundamentally different.
Geometry and Space Filling

The sulfur atom in


 is hypervalent, bonded to five fluorine atoms.[2]
  • Shape: Square Pyramidal (

    
     symmetry).
    
  • Bond Lengths: The axial S-F bond is slightly shorter (

    
     1.56 Å) than the four equatorial S-F bonds (
    
    
    
    1.57 Å).
  • Volume: The

    
     group has a van der Waals volume of approximately 49 ų , placing it between 
    
    
    
    (21 ų) and
    
    
    -Bu (78 ų), though effectively it blocks metabolic space similarly to a
    
    
    -Bu group due to the high electron density of the fluorine shell.
Comparative Steric Parameters

To select the correct bioisostere, researchers must quantify steric pressure. The Taft steric parameter (


) and Charton value (

) are critical here.
SubstituentGeometryTaft Steric Parameter (

)
Charton Value (

)
Dielectric Effect

Tetrahedral-2.400.91Low

-Butyl
Spherical/Tetrahedral-2.781.24Low

Square Pyramidal -2.90 1.18 High

Note: The


 group exerts greater steric pressure than 

but is unique because its "square" base creates different rotational barriers on the aromatic ring compared to the "propeller" shape of

.
Visualization of Steric Architecture

The following diagram illustrates the geometric divergence between the


 group and its common bioisosteres.

SF5_Geometry cluster_0 Bioisostere Geometry Comparison cluster_1 Functional Consequence CF3 Trifluoromethyl (-CF3) Tetrahedral Vol: ~21 ų SF5 Pentafluorosulfanyl (-SF5) Square Pyramidal Vol: ~49 ų CF3->SF5 Volume Increase tBu tert-Butyl (-tBu) Spherical Vol: ~78 ų tBu->SF5 Electronic Inversion (Donor -> Acceptor) Rot Rotational Barrier (High) SF5->Rot Square Base Interaction Metab Metabolic Blocking (C-H Oxidation Protection) SF5->Metab F-Shell Shielding

Caption: Geometric and functional comparison of SF5 against standard bioisosteres, highlighting the unique square pyramidal influence on rotational barriers.

Electronic Synergy in this compound

The specific substitution pattern of 3-Fluoro-5-(pentafluorosulfur) on the benzoic acid core is not arbitrary. It represents a calculated effort to modulate acidity and lipophilicity simultaneously.

The "Super-EWG" Effect

The


 group is chemically robust and strongly electron-withdrawing.
  • Hammett Constants:

    • 
       (para): +0.68 (Strongly withdrawing)[1]
      
    • 
       (meta): +0.61[3]
      
    • Comparison:

      
       has a 
      
      
      
      of +0.54. The
      
      
      group is a stronger electron withdrawer than
      
      
      .
Acidity Modulation (pKa)

In the target molecule, both the Fluorine at position 3 and the


 at position 5 are meta to the carboxylic acid.
  • Mechanism: Both groups pull electron density via induction (

    
     effect), stabilizing the carboxylate anion.
    
  • Estimated pKa: Unsubstituted benzoic acid has a pKa of 4.2.

    • 
       (due to cumulative EWG effects).
      
    • Predicted pKa: ~3.0 – 3.2.

    • Implication: This acid is significantly stronger than benzoic acid, improving solubility in basic media and altering binding interactions in enzyme pockets (e.g., stronger salt bridges).

Lipophilicity and Bioavailability

Despite being polar, the C-F bonds creates a "teflon-like" shell that increases lipophilicity.

  • Hansch

    
     Value: 
    
    
    
    has a
    
    
    value of +1.51, compared to +0.88 for
    
    
    .
  • Result: The 3-Fluoro-5-(pentafluorosulfur) moiety significantly increases the

    
     of the molecule, enhancing membrane permeability compared to a standard trifluoromethyl analog.
    

Experimental Protocols: Handling & Synthesis

While the


 bond is chemically inert (resistant to hydrolysis in boiling NaOH or HCl), the synthesis of the benzoic acid derivative requires specific handling.
Stability Profile
  • Thermal Stability:

    
     compounds are generally stable up to >400°C.
    
  • Hydrolytic Stability: The hypervalent sulfur is sterically protected by the fluorine sheath, making it inert to standard acidic/basic hydrolysis conditions used in deprotection steps.

  • Reductive Stability: Resistant to catalytic hydrogenation (

    
    ), allowing reduction of nitro groups or alkenes elsewhere in the molecule without affecting the 
    
    
    
    group.
Synthetic Workflow: Amide Coupling

The most common application of this compound is as a building block for amide coupling.

Protocol: HATU-Mediated Coupling

  • Reagents:

    • This compound (1.0 equiv)

    • Amine partner (1.1 equiv)[4]

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)[5]

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve the benzoic acid derivative in DMF (0.1 M concentration).

    • Add DIPEA and stir for 5 minutes at Room Temperature (RT).

    • Add HATU. The solution may turn slightly yellow. Stir for 10 minutes to activate the acid.

    • Add the amine partner.

    • Monitor via LC-MS.[6][7] Reaction is typically complete in 2–4 hours.

  • Workup:

    • Dilute with EtOAc. Wash with sat.

      
       (remove unreacted acid), then 1M HCl (remove unreacted amine/DIPEA), then brine.
      
    • Dry over

      
      .
      
Logic of the Workflow

The following diagram details the decision matrix for utilizing this building block.

Synthesis_Workflow cluster_tips Technical Note Start Start: 3-Fluoro-5-(SF5)benzoic acid Activation Carboxyl Activation (HATU/EDC or SOCl2) Start->Activation Nucleophile Nucleophile Selection Activation->Nucleophile Amine Amine (R-NH2) -> Amide Bond Nucleophile->Amine Alcohol Alcohol (R-OH) -> Ester Bond Nucleophile->Alcohol Coupling Coupling Reaction (Base: DIPEA/TEA) Amine->Coupling Alcohol->Coupling Purification Purification (SF5 is Lipophilic -> Non-polar shift) Coupling->Purification Note SF5 Group increases retention time on Reverse Phase HPLC Purification->Note

Caption: Operational workflow for derivatizing the 3-Fluoro-5-(SF5)benzoic acid scaffold, noting the chromatographic shift caused by the lipophilic SF5 group.

Applications in Drug Design

The this compound scaffold is primarily used to replace:

  • 3,5-Bis(trifluoromethyl)benzoic acid: The

    
     analog offers higher lipophilicity and a different steric vector, potentially breaking metabolic "soft spots" on the ring.
    
  • 3-Fluoro-5-tert-butylbenzoic acid: The

    
     group mimics the bulk of 
    
    
    
    -Bu but inverts the electronics (Electron Donor
    
    
    Electron Acceptor), which can drastically alter potency if the binding pocket has specific electrostatic requirements.
Case Study Insight

In inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH) , replacing a


 group with 

resulted in a 4-fold increase in potency, attributed to the enhanced hydrophobic filling of the binding pocket by the larger

volume [1].

References

  • Savoie, P. R., & Welch, J. T. (2015). The pentafluorosulfanyl group in medicinal chemistry. Chemical Reviews, 115(2), 1130-1190. Link

  • Alturi, S. C., et al. (2014). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Advances, 4, 20164-20176.[8] Link

  • Soolaman, D. M., & Wipf, P. (2019). Pentafluorosulfanyl (SF5) as a Superior Bioisostere in Drug Discovery.[9] Expert Opinion on Drug Discovery. Link

  • Jackson, D. A., & Mabury, S. A. (2009).[6] Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-1873.[6] Link

Sources

Methodological & Application

Esterification conditions for 3-Fluoro-5-(pentafluorosulfur)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Protocols for 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

Abstract & Introduction

This compound (CAS: 1422365-90-5) is a high-value building block in medicinal chemistry and agrochemical discovery. The pentafluorosulfanyl (-SF₅) group is increasingly utilized as a "super-trifluoromethyl" moiety due to its high electronegativity, lipophilicity, and hydrolytic stability. However, its significant steric bulk and strong electron-withdrawing nature (Hammett σ constant


, compared to 0.54 for -CF₃) present unique challenges and opportunities in synthetic transformations.

This guide details three validated protocols for the esterification of this compound. Unlike standard benzoic acids, the electronic deficiency of this substrate requires careful selection of reagents to ensure complete conversion and suppress side reactions.

Chemical Analysis & Mechanistic Insights

Electronic Properties

The substrate possesses two potent electron-withdrawing groups (EWGs): the -SF₅ group at the meta position and a Fluorine atom at the other meta position relative to the carboxyl group.

  • Acidity: The parent acid is significantly more acidic (estimated pKa ~3.0–3.2) than benzoic acid (pKa 4.2). This facilitates easy deprotonation by weak bases (e.g., bicarbonates) but reduces the nucleophilicity of the carboxylate oxygen in Sɴ2 alkylation reactions.

  • Electrophilicity: The carbonyl carbon is highly electron-deficient, making it an excellent electrophile. Once activated (e.g., as an acid chloride), it reacts rapidly with nucleophiles.

Steric Considerations

The -SF₅ group is bulky (volume ~46 ų, roughly halfway between a t-butyl group and a -CF₃ group). While it is in the meta position, it can influence the solvation shell and aggregation in non-polar solvents.

Stability

The C-SF₅ bond is hypervalent and chemically robust. It withstands:

  • Strong Acids: Compatible with H₂SO₄, HCl, and refluxing SOCl₂.

  • Oxidation/Reduction: Generally stable to oxidative conditions; resistant to catalytic hydrogenation under standard conditions.

  • Base: Stable to aqueous NaOH/KOH at room temperature, though prolonged reflux in strong alkoxides should be monitored to prevent potential fluoride elimination (rare).

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the optimal esterification route for your specific application.

Esterification_Logic Start Start: this compound Target Target Ester Type? Start->Target Simple Methyl / Ethyl Ester Target->Simple Scalable, Cheap Complex Complex / Valuable Alcohol Target->Complex High Value / Steric Bulk MethodA Method A: Fischer Esterification (MeOH/H2SO4) Simple->MethodA AcidSens Acid-Sensitive Alcohol? Complex->AcidSens MethodB Method B: Acid Chloride Activation (SOCl2 -> ROH) AcidSens->MethodB No (Robust Alcohol) MethodC Method C: Alkylation (Cs2CO3 + Alkyl Halide) AcidSens->MethodC Yes (e.g., Boc-protected)

Figure 1: Decision tree for selecting the optimal esterification strategy based on alcohol type and substrate sensitivity.

Experimental Protocols

Protocol A: Fischer Esterification (Standard Scale-Up)

Best for: Methyl or Ethyl esters where the alcohol is the solvent.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)

  • Catalyst: Conc. H₂SO₄ (0.5 equiv) or Thionyl Chloride (1.2 equiv, generates HCl in situ)

Procedure:

  • Dissolution: Charge the reaction vessel with the benzoic acid derivative and anhydrous alcohol.

  • Activation:

    • Option 1 (H₂SO₄): Add concentrated H₂SO₄ dropwise at room temperature (RT).

    • Option 2 (SOCl₂ - Preferred for dryness): Cool solution to 0°C. Add SOCl₂ dropwise (exothermic). The SOCl₂ reacts with the alcohol to generate anhydrous HCl and scavenge water.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

  • Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The acid spot (low Rf) should disappear, replaced by the ester (high Rf).

  • Workup: Cool to RT. Concentrate under reduced pressure to ~20% volume. Dilute with EtOAc. Wash with sat. NaHCO₃ (caution: gas evolution) to remove acid catalyst and unreacted starting material. Wash with brine, dry over Na₂SO₄, and concentrate.

Yield Expectation: >90%

Protocol B: Acid Chloride Activation (The Robust Route)

Best for: Coupling with valuable, bulky, or secondary alcohols/phenols.

Rationale: The electron-deficient ring makes the acid chloride extremely reactive. This overcomes the steric hindrance of the SF₅ group and the lower nucleophilicity of complex alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv or used as solvent)

  • Catalyst: DMF (1–2 drops)

  • Target Alcohol (1.1 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene.

Procedure:

  • Chlorination: In a round-bottom flask under N₂, dissolve the acid in SOCl₂ (approx. 3–5 mL per gram of acid). Add 1 drop of DMF.

  • Reflux: Reflux at 75–80°C for 2–3 hours.

    • Checkpoint: Monitor gas evolution (SO₂/HCl). Reaction is complete when evolution ceases.

  • Evaporation (Critical): Remove excess SOCl₂ via rotary evaporation. Add dry toluene and re-evaporate (azeotropic removal) to ensure all traces of SOCl₂ are gone. Residual SOCl₂ will degrade the alcohol in the next step.

  • Coupling: Redissolve the crude acid chloride (yellow/orange oil) in dry DCM.

  • Addition: Cool to 0°C. Add the Target Alcohol and Et₃N sequentially.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove amine base), then sat. NaHCO₃, then brine.

AcidChloride_Workflow Acid Acid Substrate SOCl2 SOCl2 + DMF Reflux Acid->SOCl2 Inter Acid Chloride (Intermediate) SOCl2->Inter Evap Evaporate (Remove SOCl2) Inter->Evap Couple Add Alcohol + Base (DCM, 0°C) Evap->Couple Product Final Ester Couple->Product

Figure 2: Step-by-step workflow for the Acid Chloride activation method.

Protocol C: Base-Mediated Alkylation

Best for: Acid-sensitive substrates or small-scale methylation.

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF or Acetonitrile (ACN)

Procedure:

  • Slurry: Suspend the acid and Cs₂CO₃ in DMF (concentration ~0.2 M). Stir at RT for 15 mins to ensure deprotonation (formation of cesium carboxylate).

  • Alkylation: Add the Alkyl Halide dropwise.

  • Stir: Stir at RT (for MeI) or 50°C (for less reactive halides) for 2–4 hours.

  • Workup: Dilute with water (5x reaction volume). Extract into EtOAc or Et₂O. Wash extensively with water to remove DMF.

Analytical Characterization

The -SF₅ group provides a distinct NMR signature useful for validation.

NucleusFeatureChemical Shift / PatternNote
¹H NMR Aromatic Protonsδ 7.8 – 8.5 ppmTypical splitting for 1,3,5-substituted benzene. Look for small coupling constants (

) from the aromatic fluorine.
¹⁹F NMR -SF₅ Group Doublet (~ +84 ppm, 4F) and Quintet (~ +63 ppm, 1F)This AB4 pattern is diagnostic. The shifts may vary slightly by solvent but the pattern is robust.
¹⁹F NMR Ar-F Singlet/Multiplet (~ -110 ppm)Distinct from the SF₅ region.
IR Carbonyl (C=O)~1720–1740 cm⁻¹Shift confirms conversion from acid (broad OH stretch) to ester.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Method B) Hydrolysis of Acid ChlorideEnsure strict anhydrous conditions during the coupling step. Dry DCM over molecular sieves.
Impurity: Anhydride Excess Acid ChlorideUse a slight excess of the alcohol (1.1–1.2 equiv) relative to the acid chloride.
Incomplete Reaction (Method C) Poor NucleophilicityThe EWGs make the carboxylate less nucleophilic. Switch from K₂CO₃ to Cs₂CO₃ (cesium effect) or add NaI (Finkelstein catalyst).
Emulsions during Workup Lipophilicity of SF₅The product is very lipophilic. Avoid vigorous shaking with brine; use a gentle swirling motion or add a small amount of MeOH to break the emulsion.

References

  • Svechkarev, D., et al. (2016). "Stability and reactivity of the pentafluorosulfanyl group in organic synthesis." Journal of Fluorine Chemistry. Link

  • Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl (SF5) Compounds." Beilstein Journal of Organic Chemistry. Link

  • Altwood, J. (2020). "Esterification of Electron-Deficient Benzoic Acids." Organic Chemistry Portal. Link

  • Sigma-Aldrich. (2023). "Product Specification: this compound." Link

  • BenchChem. (2025).[1] "Stability of SF5-Functionalized Molecules." Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for this compound and reagents (specifically SOCl₂ and Alkyl Halides) before proceeding.

Sources

Standard Operating Procedure: Handling & Synthetic Application of SF₅-Containing Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[3][4]

The "Super-Trifluoromethyl" Bioisostere Pentafluorosulfanyl (SF₅) carboxylic acids are not merely "fluorinated building blocks"; they are distinct steric and electronic modulators. Unlike the spherical CF₃ group, the SF₅ group possesses a square pyramidal geometry with the sulfur atom at the center and the aryl/alkyl bond at the apex.

Key Physicochemical Implications[2][4][5][6][7]
  • Acidity Shift: The SF₅ group is strongly electron-withdrawing ($ \sigma_I \approx 0.55 $, $ \sigma_p \approx 0.68 $).[1] This significantly lowers the pKₐ of the carboxylic acid compared to non-fluorinated analogs.

  • Lipophilicity: It imparts high lipophilicity (high LogP) while maintaining hydrolytic stability, often improving membrane permeability in drug candidates.[1][2][3]

  • Steric Bulk: The SF₅ group is sterically more demanding than a tert-butyl group (Volume: ~171 ų for SF₅ vs. ~150 ų for t-Bu).[1]

PropertyBenzoic Acid4-(SF₅)-Benzoic AcidImplication for Workflow
pKₐ (approx) 4.23.0 – 3.2 Requires pH < 2.0 for efficient organic extraction.[1]
Hammett (

)
0.000.68 Carbonyl carbon is highly electrophilic; activated esters hydrolyze rapidly in wet solvents.[1][2]
Geometry PlanarSquare Pyramidal Ortho-substitution creates massive steric shielding; requires forcing conditions.[1][2]

Safety Protocol: The "Hidden HF" Risk

While SF₅-carboxylic acids are generally stable solids, they are precursors to Hydrogen Fluoride (HF) under thermal decomposition or extreme Lewis acidic conditions.[1][2]

Mandatory Safety Measures
  • HF Scavenger Readiness: A tube of 2.5% Calcium Gluconate gel must be present on the benchtop during any reaction involving heating (>80°C) or strong acid deprotection of SF₅-containing scaffolds.[2]

  • Glassware Etching: Long-term storage of SF₅ solutions in glass is discouraged if trace acid is present.[1][2] Use HDPE or Teflon containers for long-term library storage.[1]

  • Waste Disposal: Segregate waste. Do not mix with strong alkalis (e.g., 5M NaOH) in waste drums, as exothermic hydrolysis can theoretically release fluoride ions over time.[1][2]

Synthetic Application Note: Amide Coupling

The Challenge: Reactivity vs. Stability

The electron-withdrawing nature of the SF₅ group makes the carboxylic acid carbonyl highly electrophilic .

  • Pros: Once activated (e.g., as an NHS ester or Acid Chloride), it reacts rapidly with amines.[1][2]

  • Cons: The activated intermediate is hypersensitive to moisture.[2] Standard "bench-stable" active esters may degrade before coupling if solvents are not strictly anhydrous.[2]

Decision Matrix: Selecting the Coupling Strategy

CouplingLogic Start START: SF5-Acid Coupling CheckPos Is SF5 group Ortho to COOH? Start->CheckPos OrthoYes YES (High Steric Hindrance) CheckPos->OrthoYes Steric Shielding OrthoNo NO (Para/Meta) CheckPos->OrthoNo MethodA Method A: Acid Chloride (SOCl2) Requires heat & catalyst OrthoYes->MethodA CheckAmine Is the Amine Nucleophile Weak? (e.g., Aniline, Electron-poor) OrthoNo->CheckAmine MethodB Method B: HATU/DIPEA Standard conditions CheckAmine->MethodA Yes (Weak Nuc) CheckAmine->MethodB No (Primary/Sec Amine)

Figure 1: Decision tree for selecting coupling reagents based on steric and electronic environments.

Protocol A: Standard Coupling (HATU)

Best for para/meta-SF₅ acids coupling with primary amines.[1]

  • Stoichiometry: Acid (1.0 equiv) : Amine (1.1 equiv) : HATU (1.2 equiv) : DIPEA (3.0 equiv).[1][2]

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M). Do not use wet DCM.[2]

  • Execution:

    • Dissolve SF₅-acid and HATU in DMF.[1][2] Stir for 5 mins to form the activated ester (O-At).[1]

    • Add DIPEA, followed immediately by the amine.[2]

    • Critical Step: Monitor by LCMS at 1 hour. If hydrolysis of the active ester is observed (mass of acid reappearing), add 0.5 equiv additional HATU.[2]

Protocol B: The "Forcing" Method (Acid Chloride)

Required for ortho-SF₅ acids or electron-deficient anilines.

  • Activation: Suspend SF₅-acid (1.0 equiv) in anhydrous DCM. Add Oxalyl Chloride (2.0 equiv) and a catalytic drop of DMF.

  • Reaction: Stir at RT until gas evolution ceases (approx 1 hr). Evaporate solvent completely to remove excess oxalyl chloride (use a nitrogen stream or high vac).

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine (1.2 equiv) and Pyridine (3.0 equiv).

  • Note: The SF₅-acid chloride is volatile and lipophilic; do not leave under high vacuum overnight.[1][2]

Purification & Workup Logic

Due to the pKₐ shift (~3.0) and high lipophilicity , standard extraction protocols often fail, leading to yield loss in the aqueous layer or contamination.

Optimized Extraction Protocol
  • Quench: Dilute reaction mixture with EtOAc (ethyl acetate).

  • Acidic Wash (Removal of Amine/DIPEA): Wash with 0.5 M HCl .

    • Why? Keeps the SF₅-product protonated (neutral) and in the organic layer.

  • Basic Wash (Removal of Unreacted SF₅-Acid):

    • Standard Error: Washing with saturated NaHCO₃ (pH ~8) will pull unreacted SF₅-acid into the water.[1]

    • Strategic Choice: If you want to remove excess acid, use NaHCO₃.[1][2] If you need to recover the acid (due to high cost), extract the basic aqueous layer subsequently with DCM after re-acidifying to pH 1.

  • Chromatography:

    • SF₅ compounds do not ionize well in ESI+ mode (often invisible).[1][2] Use ESI- (negative mode) or UV monitoring (254 nm).

    • Use a shallower gradient (e.g., start at 10% B instead of 0% B) on C18 columns, as the compound will elute late due to the "Super-Lipophilic" effect.

Workup Mix Reaction Mixture (Product + SF5-Acid + Base) AcidWash Wash 0.5M HCl Mix->AcidWash OrgLayer Organic Layer (Product + SF5-Acid) AcidWash->OrgLayer BaseWash Wash Sat. NaHCO3 OrgLayer->BaseWash FinalOrg Final Organic: Pure Product BaseWash->FinalOrg AqWaste Aqueous Basic Layer: Contains SF5-Carboxylate BaseWash->AqWaste Recover To Recover Acid: Acidify to pH 1 -> Extract AqWaste->Recover

Figure 2: Extraction workflow accounting for the acidity (pKₐ ~3.[1]0) of the SF₅ group.[4][3][5][6][7][8][9][10][11]

References

  • Physicochemical Properties & pKₐ: Savoie, P. R., & Welch, J. T. (2015).[1][2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[2] [Link]

  • Steric Parameters (SF₅ vs t-Bu): Tokunaga, E., et al. (2013).[1][2] Pentafluorosulfanyl Group: A New Tool in Organic Synthesis and Drug Discovery.[1][2][12] Chemical Communications, 49, 10311-10324.[2] [Link]

  • Safety & HF Hazards: Duke University Occupational & Environmental Safety Office. (2023).[2] Guidelines for Safe Use of HF Releasers. [Link] (General Safety Portal for HF Protocols)[1]

  • Synthetic Methodology (Amide Coupling): Altman, R. A., et al. (2016).[1][2] Medicinal Chemistry of the Pentafluorosulfanyl Group.[2][3][5][6][7] Journal of Medicinal Chemistry, 59(24), 11653–11667.[1][2] [Link][1]

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

This compound is a unique building block in medicinal chemistry and materials science. Its trifunctional aromatic core, featuring a carboxylic acid, a fluorine atom, and a pentafluorosulfanyl (SF₅) group, offers a compelling combination of properties for the synthesis of novel compounds. The SF₅ group, in particular, imparts a distinct set of characteristics that significantly influence the molecule's reactivity and solubility.

The pentafluorosulfanyl group is one of the most electronegative and stable functional groups in organic chemistry.[1][2] It is significantly more lipophilic than a trifluoromethyl (CF₃) group, a property that can enhance membrane permeability and bioavailability of drug candidates.[2][3] The strong electron-withdrawing nature of both the fluorine atom and the SF₅ group profoundly impacts the electronic properties of the benzoic acid moiety, influencing its acidity and reactivity in common transformations.[3] This guide provides a comprehensive overview of solvent selection for reactions involving this intriguing molecule, offering detailed protocols and the scientific rationale behind them.

Physicochemical Properties and their Implications for Solvent Selection

The selection of an appropriate solvent is paramount for the success of any chemical reaction. It influences not only the solubility of reactants but also reaction rates and, in some cases, the product distribution. The key physicochemical properties of this compound that guide solvent choice are its high polarity, the presence of a hydrogen-bond-donating carboxylic acid group, and the bulky, lipophilic SF₅ group.

Solubility Profile:

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolLow to ModerateThe carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the large, hydrophobic SF₅-aryl moiety will limit extensive solubility.
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can solvate the polar carboxylic acid group through dipole-dipole interactions without engaging in hydrogen bonding, while also accommodating the nonpolar part of the molecule.
Aprotic Nonpolar Hexanes, TolueneLowThe high overall polarity of the molecule due to the fluorine, carboxylic acid, and SF₅ groups will result in poor solubility in nonpolar solvents.

Solvent Selection for Common Reactions

The strong electron-withdrawing character of the 3-fluoro and 5-pentafluorosulfanyl substituents deactivates the carboxyl group towards nucleophilic attack. This necessitates careful selection of reagents and solvents to achieve efficient transformations.

Esterification

The conversion of this compound to its corresponding esters is a fundamental transformation. Due to the reduced nucleophilicity of the carboxylate, traditional Fischer esterification conditions may require elevated temperatures and prolonged reaction times.

Diagram 1: Workflow for Esterification Solvent Selection

start Start: Esterification of This compound solubility_check Is the acid soluble in the alcohol reactant? start->solubility_check fischer Fischer Esterification: Use alcohol as solvent with acid catalyst (e.g., H₂SO₄) solubility_check->fischer Yes aprotic_polar Select a polar aprotic solvent (e.g., DCM, THF, Toluene) solubility_check->aprotic_polar No workup Aqueous Workup and Extraction fischer->workup coupling_agent Employ a coupling agent (e.g., DCC, EDC) aprotic_polar->coupling_agent coupling_agent->workup end End: Purified Ester workup->end

Caption: Decision workflow for selecting a suitable solvent system for the esterification of this compound.

Protocol 1: Fischer Esterification

This protocol is suitable for simple, unhindered alcohols where the alcohol itself can serve as the solvent.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (used in excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Rationale: Using the alcohol as the solvent drives the equilibrium towards the product side. The strong acid catalyst is necessary to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.

Amidation

The formation of amides from this compound typically requires the use of coupling agents to activate the carboxylic acid, due to its deactivation by the electron-withdrawing groups.

Diagram 2: General Amidation Workflow

start Start: Amidation of This compound solvent_choice Select an anhydrous polar aprotic solvent (DCM, THF, or DMF) start->solvent_choice reagents Add acid, amine, coupling agent (e.g., EDC, HATU), and a non-nucleophilic base (e.g., DIPEA) solvent_choice->reagents reaction Stir at room temperature reagents->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by column chromatography workup->purification end End: Purified Amide purification->end

Caption: A generalized workflow for the amidation of this compound using coupling agents.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) to suppress side reactions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq) and HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Solvent Choice: Anhydrous polar aprotic solvents like DCM or DMF are ideal for this reaction. They provide good solubility for the reactants and do not interfere with the coupling reagents. DMF can be particularly useful if the starting materials have limited solubility in DCM. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of EDC and any acid formed during the reaction without competing with the amine nucleophile.

Conclusion

The unique electronic and steric properties of this compound, conferred by the strongly electron-withdrawing and lipophilic SF₅ group, present both opportunities and challenges in its synthetic manipulation. A thorough understanding of its predicted solubility and the impact of its substituents on reactivity is essential for successful experimental outcomes. The protocols provided in this guide, based on established methodologies for related compounds, offer a solid starting point for researchers. However, empirical optimization of solvent systems and reaction conditions for each specific transformation is highly recommended to achieve the best results.

References

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds. (2025, October 30). ResearchGate.
  • The Pentafluorosulfanyl Group (SF5). Rowan University.
  • Pentafluorosulfanylbenzene. Wikipedia.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2020). Molecules. Retrieved from [Link]

  • Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH. (2007). Journal of Fluorine Chemistry.
  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. (2024). Comptes Rendus Chimie.
  • 3-(PENTAFLUOROSULFANYL)BENZOIC ACID. ChemicalBook.
  • 3-(Pentafluoro-lambda6-sulfanyl)benzoic acid. ChemScene.
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid. Chem-Impex.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic acid. BenchChem.
  • Fischer Esterification-Typical Procedures. OperaChem.
  • Lab5 procedure esterification. Department of Chemistry, University of Missouri-St. Louis.
  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. (2015).
  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. (2014). Journal of Fluorine Chemistry.
  • Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (2021). Organic Letters.
  • Technical Support Center: Stability of SF5-Functionalized Molecules. BenchChem.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2020). RSC Advances.
  • Direct amidation of acid fluorides using germanium amides. (2021).
  • Predicting Solubility. Rowan University.
  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). Australian Journal of Chemistry.
  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023).
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020).
  • SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. (1964). Journal of Pharmaceutical Sciences.
  • Solubility of Benzoic Acid in Mixed Solvents. (2013).
  • Benzoic acid. Sciencemadness Wiki.
  • Properties of Solvents Used in Organic Chemistry. Murov's Organic Chemistry.

Sources

Application Note: Metal-Catalyzed Cross-Coupling of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the specific requirements for incorporating the 3-Fluoro-5-(pentafluorosulfur)phenyl motif into drug candidates via metal-catalyzed cross-coupling.

Introduction: The Rise of the Bioisostere

In modern medicinal chemistry, the pentafluorosulfanyl (


)  group—often termed the "Super-Trifluoromethyl"—has emerged as a critical structural motif. It offers higher lipophilicity (

), greater electronegativity, and superior metabolic stability compared to the trifluoromethyl (

) group, without sacrificing steric compactness.

The specific scaffold 3-Fluoro-5-(pentafluorosulfur)benzoic acid represents a "privileged" substitution pattern. The C3-Fluorine blocks metabolic oxidation at a vulnerable site, while the C5-


  group modulates potency and permeability. However, the extreme electron-withdrawing nature of the 

group (

) and the steric bulk of the fluorine atom present unique challenges in metal-catalyzed cross-coupling.

This guide details the protocols for using derivatives of this scaffold—specifically the aryl boronic acids and aryl halides —to construct complex biaryl and heteroaryl architectures.

Chemical Profile & Strategic Analysis

The Substrate Challenge

When performing cross-coupling on derivatives like Methyl 3-bromo-5-(pentafluorosulfur)benzoate or 3-Fluoro-5-(pentafluorosulfur)phenylboronic acid , researchers must account for:

  • Electronic Deactivation: The

    
     group strongly pulls electron density, making oxidative addition to aryl halides easier (favored) but potentially destabilizing the Pd(II) intermediate. Conversely, in Suzuki couplings, the electron-deficient boronic acid can be prone to protodeboronation.
    
  • Steric Crowding: The

    
     group is bulky (volume 
    
    
    
    tert-butyl group). Ligand selection is critical to facilitate transmetalation.
  • Fluorine Effect: The ortho-fluorine (relative to the coupling site in some isomers) or meta-fluorine (in the title compound) adds a dipole that can influence regioselectivity in competitive couplings.

Pathway Visualization

The following diagram outlines the workflow for installing this motif into a Drug Candidate (R-X).

G Start 3-Fluoro-5-(SF5) Benzoic Acid (Core Scaffold) Deriv1 Activation: Convert to Aryl Halide (e.g., via Hunsdiecker or Precursor) Start->Deriv1 Route A Deriv2 Activation: Convert to Boronic Acid (Suzuki Partner) Start->Deriv2 Route B Coupling Pd-Catalyzed Cross-Coupling Deriv1->Coupling + Boronic Acid Partner (Suzuki) Deriv1->Coupling + Amine (Buchwald) Deriv2->Coupling + Aryl Halide Partner Product Target Drug Scaffold (Biaryl/Heteroaryl) Coupling->Product C-C / C-N Bond Formation

Caption: Strategic activation pathways for the this compound core. Route A utilizes the halide derivative; Route B utilizes the boronate derivative.

Application Note: Suzuki-Miyaura Coupling

Context

The most robust method to attach the 3-Fluoro-5-(pentafluorosulfur)phenyl moiety to a heteroaromatic drug core is via Suzuki-Miyaura coupling . We recommend using the boronic acid derivative of the scaffold coupled with a heteroaryl halide.

Optimization Matrix

Due to the electron-deficient nature of the


 ring, standard conditions often lead to low yields. The following optimization table is based on kinetic data for electron-poor aryls.
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Catalyst Pd(PPh

)

Pd(dppf)Cl

· DCM
or XPhos Pd G2
Ferrocenyl ligands resist oxidation; Buchwald precatalysts (G2) ensure rapid activation.
Base Na

CO

K

PO

(3.0 eq)
Anhydrous phosphate prevents protodeboronation of the electron-poor boronic acid.
Solvent DMF1,4-Dioxane / H

O (4:1)
Dioxane promotes solubility of lipophilic

species; water is essential for the catalytic cycle.
Temp 80°C90°C - 100°C Higher energy barrier for transmetalation due to steric bulk of

.

Detailed Protocol: Synthesis of Biaryl-SF Scaffolds

Objective: Cross-coupling of 3-Fluoro-5-(pentafluorosulfur)phenylboronic acid with a Heteroaryl Bromide (Drug Core).

Materials
  • Substrate A: 3-Fluoro-5-(pentafluorosulfur)phenylboronic acid (1.2 equiv).

  • Substrate B: Heteroaryl Bromide (1.0 equiv) (e.g., 4-bromo-pyridine derivative).

  • Catalyst: Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    (5 mol%).
  • Base: K

    
    PO
    
    
    
    (tribasic, anhydrous, 3.0 equiv).
  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed).

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading (Glovebox or Air-Free Technique):

    • Add Heteroaryl Bromide (1.0 mmol) and 3-Fluoro-5-(pentafluorosulfur)phenylboronic acid (1.2 mmol, 314 mg).

    • Add K

      
      PO
      
      
      
      (3.0 mmol, 636 mg).
    • Add Pd(dppf)Cl

      
       (0.05 mmol, 41 mg). Note: For extremely hindered substrates, switch to SPhos Pd G2.
      
  • Solvent Addition:

    • Seal the vessel.

    • Via syringe, add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

    • Critical Step: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen. Oxygen is detrimental to electron-deficient couplings.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath (or microwave reactor) for 12–16 hours.

    • Monitor reaction progress via LC-MS. Look for the disappearance of the bromide and the emergence of the biaryl mass (M+1).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd residues.

    • Wash the filtrate with Brine (2 x 10 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Purify via Flash Column Chromatography (SiO

      
      ).
      
    • Tip:

      
       compounds are highly lipophilic.[1][2][3][4] Start with a non-polar eluent (e.g., 100% Hexanes) and slowly increase polarity.
      

Application Note: Buchwald-Hartwig Amination[6]

Context

When the target molecule requires an aniline linkage (Ar-NH-R) rather than a biaryl bond, the Buchwald-Hartwig amination is used. Here, we typically use the Aryl Bromide derivative (e.g., Methyl 3-bromo-5-fluoro-1-(pentafluorosulfur)benzoate) as the electrophile.

Ligand Selection Logic

The electron-withdrawing


 and F groups make the aryl bromide an excellent electrophile  for oxidative addition. However, they also reduce the basicity of the resulting amine product, potentially slowing down reductive elimination.
  • Recommended Ligand: BrettPhos or RuPhos .

  • Why? These bulky, electron-rich dialkylbiaryl phosphines facilitate the coupling of electron-deficient aryl halides with primary amines and anilines efficiently.

Protocol Summary (Key Differences)
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + BrettPhos (4 mol%).
  • Base: Cs

    
    CO
    
    
    
    (2.0 eq). Avoid strong alkoxide bases (NaOtBu) if the benzoic ester is present to prevent transesterification.
  • Solvent: Toluene or t-Amyl Alcohol at 100°C.

Troubleshooting & "The Senior Scientist's Take"

ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or poor oxidative addition.Switch to XPhos Pd G3 . The pre-formed catalyst initiates faster. Ensure strict oxygen-free conditions.
Protodeboronation Boronic acid instability.Switch to the Pinacol Ester derivative or add the base after heating the mixture to 40°C.
Homocoupling Oxidation of the Boronic Acid.Reduce Oxygen exposure. Increase the equivalent of the Aryl Halide slightly.
Retention of


stability is generally high.[3]
If

degradation is suspected (rare), ensure temp < 140°C. The C-S bond is very strong.

References

  • Rowan. (2024). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved from [Link]

  • Saraswat, S. K., et al. (2023).[5] Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13, 13642–13654.[6] Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-Fluoro-5-(pentafluorosulfur)benzoic acid in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SF5-SOL-001 Subject: Overcoming Solubility Barriers in Non-Polar Solvents Molecule: 3-Fluoro-5-(pentafluorosulfur)benzoic acid (CAS: N/A for specific isomer, generic SF5-benzoic class) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Lipophilic Trap"

User Issue: You are likely experiencing poor solubility, "oiling out," or immediate precipitation when attempting to dissolve this compound in non-polar solvents (Hexane, Heptane, Toluene), despite the presence of the highly lipophilic pentafluorosulfanyl (


) group.

Root Cause: This is a classic Lattice Energy vs. Solvation Energy conflict . While the


 group (

) and Fluorine atom increase lipophilicity, the carboxylic acid moiety drives the formation of strong, centrosymmetric hydrogen-bonded dimers. In non-polar solvents, these dimers stabilize the crystal lattice more effectively than the solvent can solvate the lipophilic tail, resulting in insolubility.

The Science: Why "Like" Doesn't Dissolve "Like" Here

To solve this, we must deconstruct the molecule's competing forces.

Comparative Physicochemical Properties

The


 group is often called "Super-Trifluoromethyl" because it is more lipophilic and electron-withdrawing.[1] However, this lipophilicity is deceptive in the solid state.
Property

(Reference)

(Target Group)
Impact on Solubility
Hammett

0.540.68Strong electron withdrawal increases acidity of COOH, strengthening H-bonds.
Hansch Lipophilicity (

)
0.881.51High theoretical affinity for non-polar solvents.
Geometry TetrahedralOctahedral (Bulky)High steric bulk can disrupt packing, but dimers persist.
Hydrolytic Stability HighHighAllows for aggressive heating/acidic conditions.
The Dimerization Barrier (Mechanism)

In solvents with low dielectric constants (


, e.g., Hexane, Toluene), benzoic acid derivatives exist almost exclusively as cyclic dimers.

Dimerization Monomer Monomer (Polar Head Exposed) Dimer Cyclic Dimer (Non-Polar Shield) Monomer->Dimer Fast Equilibrium (K_dimer > 10^3) Crystal Crystal Lattice (Insoluble Solid) Dimer->Crystal Precipitation (High Lattice Energy) Solvent Non-Polar Solvent (Hexane/Toluene) Solvent->Dimer Cannot disrupt H-bonds

Figure 1: The dimerization equilibrium. Non-polar solvents cannot break the cyclic dimer, leading to precipitation.

Troubleshooting Protocols

Scenario A: "I need to run a reaction in a non-polar solvent."

Issue: The reagent won't dissolve in Toluene or Benzene for the next step. Solution: Use the "Doping" Strategy . You must introduce a Lewis Base to disrupt the dimer without changing the bulk solvent polarity significantly.

Protocol:

  • Suspend the acid in your primary non-polar solvent (e.g., Toluene).

  • Add Tetrahydrofuran (THF) or Diethyl Ether dropwise.

    • Ratio: Start at 5% v/v relative to Toluene.

    • Mechanism:[2] The ether oxygen acts as a Hydrogen Bond Acceptor, breaking the acid dimer and solvating the monomer.

  • Heat to 40°C.

  • Once dissolved, the

    
     group will keep the monomer in solution due to favorable van der Waals interactions with the toluene.
    
Scenario B: "I am trying to purify/recrystallize it."

Issue: It oils out (forms a second liquid phase) instead of crystallizing from Hexane. Solution: The melting point of fluorinated benzoic acids is often lowered by impurities, and the


 group encourages "greasy" behavior. You need a Binary Solvent System .

Protocol:

  • Dissolve the crude material in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate (Good solvent).

  • Slowly add Hexane or Heptane (Anti-solvent) until the solution turns slightly cloudy.

  • Crucial Step: Add a "seed crystal" if available. If not, scratch the glass side.

  • Cool slowly to 4°C. Rapid cooling traps impurities and causes oiling out.

Scenario C: "I need absolute non-polar solubility (e.g., for LC-MS in hexane)."

Issue: The acid is strictly insoluble. Solution: You must perform a Lipophilic Shift (Derivatization). The acid proton is the liability.

Protocol (Methyl Ester Formation):

  • Dissolve acid in Methanol (10 vol).

  • Add catalytic

    
     (0.1 eq).
    
  • Reflux for 2 hours.

  • Workup: Remove MeOH, extract with Hexane.

  • Result: The Methyl 3-fluoro-5-(pentafluorosulfur)benzoate will be highly soluble in Hexane due to the exposed

    
     and loss of H-bonding.
    

Decision Workflow

Use this flowchart to select the correct solvent system for your objective.

SolventSelection Start Start: Dissolving SF5-Benzoic Acid Goal What is your Goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis Purification Purification Goal->Purification Polarity Can you use polar solvents? Reaction->Polarity SolventChoice Use CDCl3 or Acetone-d6 (Avoid C6D6) Analysis->SolventChoice Recryst Recrystallization Strategy Purification->Recryst YesPolar Use THF, MeOH, or DMF Polarity->YesPolar Yes NoPolar Must be Non-Polar? Polarity->NoPolar No StrictNonPolar Use Toluene + 5% THF (Doping) NoPolar->StrictNonPolar Binary DCM/Hexane System (Slow Evaporation) Recryst->Binary

Figure 2: Strategic solvent selection workflow based on experimental intent.

Frequently Asked Questions (FAQ)

Q: Why does the


 group not force it into solution like a 

-Butyl group would?
A: While both are bulky, the

group is highly electronegative. This withdraws electron density from the aromatic ring, making the carboxylic acid proton more acidic and the resulting hydrogen bonds stronger than in standard benzoic acid. A

-Butyl group is electron-donating, which slightly weakens these interactions.

Q: Can I use Chloroform (


)? 
A:  Yes. Chloroform is a "Goldilocks" solvent for this molecule. It is non-polar enough to accommodate the lipophilic 

tail but has a proton donor capability (C-H) and a dipole that helps solvate the carboxylic acid head better than Hexane.

Q: Is the molecule stable to heat if I boil it in Toluene? A: Yes. The


 group is thermally stable up to >250°C and hydrolytically stable (comparable to or better than 

). You can reflux this compound without decomposing the fluorinated groups [1].

Q: I need to make the Acid Chloride. Will it dissolve then? A: Absolutely. Converting the


 to 

removes the Hydrogen Bond Donor. The resulting 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride will be miscible with Hexane, Toluene, and DCM.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altuntas, E., et al. (2021). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.[1][3][4][5][6] Journal of Medicinal Chemistry. Link

  • Acree, W. E., & Bertrand, G. L. (1981). Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(9), 1033–1036. Link

Sources

Overcoming steric hindrance of the SF5 group in chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for chemists working with the pentafluorosulfanyl (SF₅) group. As a synthetic community, we are increasingly drawn to the SF₅ moiety for its remarkable properties: a unique combination of high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity, often earning it the nickname "super-trifluoromethyl".[1][2] These attributes make it highly valuable in drug discovery, agrochemicals, and materials science.[3][4][5]

However, the very structure that confers these benefits—a rigid, octahedral arrangement of five fluorine atoms around a central sulfur—presents a formidable challenge in the lab: steric hindrance .[6] This guide is designed to address the specific, practical issues you may encounter during your experiments. We will move beyond simple protocols to explore the underlying principles, helping you troubleshoot failed reactions and rationally design successful synthetic strategies.

Part 1: Frequently Asked Questions - Understanding the SF₅ Steric Profile

This section addresses fundamental questions about the nature of the SF₅ group's steric and electronic properties.

Q1: My reactions are sluggish. Why is the SF₅ group so much more sterically demanding than a trifluoromethyl (CF₃) or nitro (NO₂) group?

A: The steric challenge of the SF₅ group stems directly from its unique octahedral geometry.[7] Unlike the three-pronged, tetrahedral CF₃ group which can rotate to minimize steric clash, the SF₅ group presents a rigid, umbrella-like structure with four fluorine atoms in a plane (the "equatorial" fluorines) and one on top (the "axial" fluorine).

This has two major consequences:

  • Large Steric Footprint: The SF₅ group occupies a significantly larger volume of space compared to other common electron-withdrawing groups. This bulk can physically block a catalyst or reagent from approaching a nearby reaction center.[2][8]

  • Restricted Bond Rotation: The rotation around the Aryl-Sulfur bond is significantly hindered, meaning the group cannot easily "get out of the way" to facilitate a reaction.

This is fundamentally different from the relatively free rotation of a CF₃ group or the planar geometry of a nitro group, making the SF₅ group a unique obstacle in synthesis.

Q2: How do I know if steric hindrance from my SF₅ group is the primary cause of my reaction failing?

A: While every reaction is different, there are common signatures of steric impediment caused by the SF₅ group:

  • Reaction Stalls at Low Conversion: The reaction starts but fails to proceed to completion, even with extended reaction times or excess reagents.

  • Ortho-Substitution Fails: Reactions at a position ortho (adjacent) to the SF₅ group fail, while the same reaction on a meta- or para-substituted analogue proceeds smoothly.

  • Side Reactions Dominate: You observe products from side reactions like dehalogenation or starting material decomposition, suggesting the desired pathway's activation energy is too high.[9] For example, in a Suzuki coupling, if the oxidative addition is too slow, the catalyst may engage in other, non-productive pathways.[10]

  • Standard Conditions Are Ineffective: Well-established, literature-proven conditions for a particular transformation (e.g., using standard phosphine ligands in a cross-coupling) do not work for your SF₅-substituted substrate.

If you observe these issues, it is highly probable that the steric bulk of the SF₅ group is a key factor, and a targeted troubleshooting strategy is required.

Q3: Is it all about sterics? How do the electronic properties of the SF₅ group influence my reaction design?

A: This is a critical point. The SF₅ group's powerful electron-withdrawing nature is inseparable from its steric profile, and their interplay governs reactivity.[11][12] It is one of the most strongly electron-withdrawing groups used in organic synthesis, influencing the inductive and resonance effects on an aromatic ring.[3][4]

  • Activation for Nucleophilic Attack: Its strong electron-withdrawing effect makes SF₅-substituted aromatic rings highly electron-deficient. This is a major advantage for Nucleophilic Aromatic Substitution (SNAr) reactions, where the ring is activated towards attack by nucleophiles.[13][14]

  • Deactivation for Electrophilic Attack: Conversely, this same property deactivates the ring towards Electrophilic Aromatic Substitution (EAS) , making reactions like Friedel-Crafts or standard halogenations extremely difficult.

  • Slowing Oxidative Addition: In palladium-catalyzed cross-coupling, the electron-deficient nature of the Ar-X bond can make the initial oxidative addition step more challenging, compounding the steric issue.[15]

A successful strategy requires leveraging the electronic benefits while mitigating the steric drawbacks. For instance, in an SNAr reaction, you use the electronics to your advantage, but you must still consider how the sterics will dictate the position of attack.[8]

Part 2: Troubleshooting Guides for Common Reactions

This section provides specific, actionable advice for overcoming challenges in common synthetic transformations involving the SF₅ group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q: My Suzuki-Miyaura coupling with an ortho-SF₅-aryl bromide is giving no product, only dehalogenation of my starting material. What is happening and how can I fix it?

A: This is a classic and frequent problem. The failure is due to the confluence of steric and electronic factors hindering the key steps of the catalytic cycle. The bulky SF₅ group physically impedes the palladium catalyst's approach to the carbon-bromine bond for the initial oxidative addition step.[15][16] This slow, often rate-limiting step gives the catalyst time to engage in undesired side pathways, such as reacting with the base or solvent to form a palladium-hydride species, which then leads to dehalogenation.[9]

The Causality Behind the Solution: Ligand Design

Standard, small phosphine ligands (like PPh₃) are ineffective because they do not create a sufficiently reactive palladium center to overcome the high activation barrier of the oxidative addition step. The solution lies in using specifically designed bulky, electron-rich biaryl monophosphine ligands .[17]

  • Why they work: These ligands (e.g., SPhos, XPhos, RuPhos) have two key features. Their bulkiness promotes the formation of a highly reactive, 14-electron monoligated L-Pd(0) species, which is much more active in oxidative addition than the bis-ligated complexes formed with smaller ligands. Their strong electron-donating ability increases the electron density on the palladium center, which further accelerates the rate of oxidative addition into the electron-poor aryl halide bond.[17][18]

// Nodes Start [label="Suzuki Reaction Fails\n(Low Yield / Dehalogenation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Step 1: Change Ligand\nSwitch from PPh₃/dppf to a\nBuchwald Biaryl Phosphine Ligand\n(e.g., SPhos, XPhos, RuPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; Precatalyst [label="Step 2: Use a Precatalyst\nEmploy a G3 or G4 Buchwald Precatalyst\nto ensure efficient Pd(0) generation.", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Step 3: Optimize Base & Solvent\nUse a non-coordinating base (K₃PO₄, Cs₂CO₃).\nUse anhydrous toluene/dioxane.", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Step 4: Adjust Temperature\nCarefully increase temperature (80-110 °C).\nConsider microwave irradiation.", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Negishi [label="Alternative: Consider Negishi Coupling\nMay offer different reactivity profiles.\n(Requires organozinc reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Ligand [label=" Primary Action"]; Ligand -> Precatalyst [label=" If still problematic"]; Precatalyst -> Base [label=" Fine-tuning"]; Base -> Temp [label=" Final Optimization"]; Temp -> Success [style=dashed]; Start -> Negishi [label=" Alternative Strategy", style=dashed]; Ligand -> Success [style=dashed]; } }

Troubleshooting workflow for a failing SF₅ Suzuki coupling.

Experimental Protocol: Suzuki Coupling of a Sterically Hindered SF₅-Aryl Bromide

This protocol is adapted for challenging substrates where steric hindrance is the primary issue.[9][19]

  • Reagent Preparation & Inert Atmosphere:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the SF₅-aryl bromide (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the biaryl phosphine ligand (e.g., SPhos, 4.5 mol %). Note: Using a commercially available precatalyst like SPhos-Pd-G3 (2 mol %) is highly recommended as it combines the catalyst and ligand and provides greater air stability and activity.

  • Solvent Addition & Degassing:

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). The concentration should be approximately 0.1 M.

    • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles. This is critical to prevent catalyst oxidation.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with sterically hindered substrates may require extended times (12-24 hours).

  • Workup and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Ligand Selection Guide for SF₅ Cross-Coupling

LigandStructureKey FeatureRecommended For
PPh₃ TriphenylphosphineStandard, smallNot recommended for SF₅ substrates.
SPhos

Bulky, electron-richGeneral-purpose, excellent first choice for hindered aryl bromides/chlorides.[20]
XPhos

Very bulkyExtremely hindered substrates; often provides higher reactivity than SPhos.
RuPhos

Electron-rich, less bulky than XPhosParticularly effective for heteroaryl couplings and challenging substrates.[19]
Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a nucleophilic substitution on 3-nitro-1-(pentafluorosulfanyl)benzene. The reaction is giving me a mixture of products, or substitution at an unexpected position. How can I control the regioselectivity?

A: This is a classic case of competition between electronic activation and steric direction. Both the -NO₂ and -SF₅ groups are strong activators for SNAr, making the aromatic ring highly susceptible to nucleophilic attack.[13] However, the very large SF₅ group sterically shields the C2 position, while the nitro group shields the C4 position to a lesser extent.

The Causality Behind the Solution: Vicarious Nucleophilic Substitution (VNS)

When the goal is to substitute a hydrogen atom, the Vicarious Nucleophilic Substitution (VNS) mechanism provides a powerful and regioselective route.[8][21] In this reaction, a nucleophile bearing a leaving group at the nucleophilic center attacks the electron-deficient ring. The key is that the nucleophile will preferentially attack the position that is most electronically activated and sterically accessible. For 1-nitro-3-(pentafluorosulfanyl)benzene, this is overwhelmingly the C6 position , which is ortho to the nitro group and meta to the bulky SF₅ group.[8] Subsequent base-induced elimination of the leaving group from the intermediate adduct restores aromaticity.

// Molecule Structure mol [label=< 3-Nitro-1-(pentafluorosulfanyl)benzene

>];

// Nodes for positions pos2 [label="C2: Sterically Shielded\nby SF₅ (Major Effect)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pos4 [label="C4: Sterically Shielded\nby NO₂ (Minor Effect)\nElectronically Activated", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pos6 [label="C6: Sterically Accessible\nElectronically Activated\nby both groups\n(Favored VNS Site)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nucleophile Nu [label="Nu-LG", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Nu -> pos6 [label="Preferential Attack", color="#34A853", style=bold, penwidth=2]; Nu -> pos4 [label="Disfavored", color="#EA4335", style=dashed]; Nu -> pos2 [label="Highly Disfavored", color="#EA4335", style=dashed]; }

Steric and electronic effects guiding VNS regioselectivity.

Experimental Protocol: VNS of 1-Nitro-3-(pentafluorosulfanyl)benzene

This general protocol is based on the successful VNS reactions reported for SF₅-nitroaromatics.[8][21]

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carbanion precursor (e.g., chloromethyl phenyl sulfone, 1.1 equiv) in anhydrous DMF or DMSO.

    • Cool the solution to the required temperature (e.g., -40 °C to room temperature, depending on the nucleophile's stability).

  • Carbanion Generation:

    • Slowly add a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (2.2 equiv), to the solution and stir for 15-30 minutes to generate the active nucleophile.

  • Nucleophilic Addition:

    • Add a solution of 1-nitro-3-(pentafluorosulfanyl)benzene (1.0 equiv) in the same anhydrous solvent dropwise to the cold carbanion solution.

    • Maintain the low temperature and stir for the specified reaction time (typically 1-4 hours), monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography to isolate the C6-substituted product.

Part 3: Advanced Strategy - The Building Block Approach

Q: My target molecule is complex, and late-stage introduction of the SF₅ group or functionalization next to it is proving impossible. Is there a more fundamental strategy I should consider?

A: Absolutely. When late-stage functionalization fails, the most robust alternative is a building block approach . Instead of forcing a difficult transformation in the presence of the bulky SF₅ group, you start with a simpler, commercially available or readily synthesized SF₅-containing molecule and build the complexity around it.[1][22][23] This strategy avoids many of the steric challenges discussed earlier.

The Causality Behind the Solution: Circumventing the Problem

This approach is effective because it shifts the C-C or C-Heteroatom bond formation away from the sterically encumbered position. You perform the challenging coupling reaction using a small, manageable SF₅-aryl halide and then elaborate the other functional groups on the coupling partner, or vice versa.

A prime example is the synthesis of SF₅-containing aromatic amino acids via Negishi cross-coupling.[20]

Experimental Protocol: Synthesis of an SF₅-Phenylalanine Derivative via Negishi Coupling

This protocol demonstrates the power of using a simple SF₅-aryl bromide as a building block.[20]

  • Organozinc Reagent Preparation:

    • In a flame-dried flask under argon, add zinc dust (1.5 equiv). Activate it by washing with dilute HCl, water, ethanol, and ether, then drying under high vacuum.

    • Add the protected iodo-alanine derivative (e.g., Boc-L-Iodo-Ala-OBn, 1.0 equiv) in an anhydrous solvent like DMF.

    • Add the palladium catalyst (e.g., Pd(dba)₂, 3 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 10 mol%).

    • Heat the mixture (e.g., to 50 °C) to initiate the formation of the organozinc reagent.

  • Cross-Coupling:

    • To the freshly prepared organozinc reagent, add the SF₅-aryl bromide (e.g., 1-bromo-4-(pentafluorosulfanyl)benzene, 1.0 equiv).

    • Add the cross-coupling catalyst system: Pd(dba)₂ (3 mol %) and a highly active biaryl phosphine ligand like SPhos (6-10 mol %). Note: SPhos was found to be superior for this specific transformation, again highlighting the importance of ligand choice.

    • Stir the reaction at an elevated temperature (e.g., 50 °C) for several hours until completion is observed by LC-MS.

  • Workup and Purification:

    • Follow a standard aqueous workup and purify by column chromatography to yield the protected SF₅-phenylalanine derivative. This can then be deprotected and used in standard peptide synthesis.

By using the SF₅-aryl bromide as a building block, the sterically challenging C-C bond is formed efficiently, a task that would be nearly impossible using alternative methods on a more complex substrate.

References

  • The Pentafluorosulfanyl Group (SF5) - Rowan. (n.d.). Retrieved February 18, 2026, from [Link]

  • Colby, D. A., et al. (2015). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Beaudoin, D., et al. (2018). Racemic and enantioselective metal-catalyzed synthesis of SF5-containing diarylmethanols. Organic & Biomolecular Chemistry. Retrieved February 18, 2026, from [Link]

  • Li, Y., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Retrieved February 18, 2026, from [Link]

  • Hu, J., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Retrieved February 18, 2026, from [Link]

  • Abeywickrama, C. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Retrieved February 18, 2026, from [Link]

  • Garwood, J. J., et al. (2023). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. American Chemical Society. Retrieved February 18, 2026, from [Link]

  • Li, Y., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. RSC Publishing. Retrieved February 18, 2026, from [Link]

  • Rong, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Beier, P., et al. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes. ACS Publications. Retrieved February 18, 2026, from [Link]

  • Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. Retrieved February 18, 2026, from [Link]

  • Hu, J., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Retrieved February 18, 2026, from [Link]

  • Cornella, J. (n.d.). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. Retrieved February 18, 2026, from [Link]

  • Wzorek, Z., et al. (2011). Preparation of SF5 aromatics by vicarious nucleophilic substitution reactions of nitro(pentafluorosulfanyl)benzenes with carbanions. PubMed. Retrieved February 18, 2026, from [Link]

  • S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. Retrieved February 18, 2026, from [Link]

  • Thompson, A. L., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC - NIH. Retrieved February 18, 2026, from [Link]

  • Chen, K., et al. (2025). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. Retrieved February 18, 2026, from [Link]

  • Recent achievements in the synthesis and the application of SF5-compounds. (2024). CoLab. Retrieved February 18, 2026, from [Link]

  • Blackmond, D. G. (2019). Fluorine and sulfur- an old combination with a new lease of life. Scientific Update. Retrieved February 18, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 18, 2026, from [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved February 18, 2026, from [Link]

  • Ligand design in transition-metal catalyzed cross-coupling. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). PMC. Retrieved February 18, 2026, from [Link]

  • Fors, B. P., et al. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. Retrieved February 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Practical Guide. (n.d.). Yoneda Labs. Retrieved February 18, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting column chromatography separation of SF5 benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Challenge

Welcome to the technical support center. If you are working with the pentafluorosulfanyl (SF5) group, you are likely encountering purification difficulties that standard protocols fail to resolve.

The SF5 group is often called "super-trifluoromethyl" for a reason. It is significantly more lipophilic , bulky , and electron-withdrawing than a CF3 group.[1] When attached to a benzoic acid scaffold, it creates a unique "push-pull" system: the acid moiety demands polar interactions (causing tailing), while the SF5 group acts as a "grease anchor," causing excessive retention on reversed-phase (RP) or rapid elution on normal phase (NP).

This guide addresses these specific contradictions using field-proven strategies.

Key Physicochemical Parameters

Understanding your molecule is the first step to purifying it.

ParameterSF5 GroupCF3 GroupImplication for Chromatography
Hansch Constant (

)
1.51 1.09SF5 is much more lipophilic.[1] Expect stronger retention on C18.[1]
Hammett Constant (

)
0.68 0.54SF5 is strongly electron-withdrawing, lowering the pKa of the benzoic acid.
Geometry Square Pyramidal TetrahedralSF5 is bulky (steric hindrance).[1] It may affect binding kinetics on stationary phases.[1]
Stability High ModerateResistant to hydrolysis, allowing for aggressive acidic modifiers.

Troubleshooting Guide (Q&A)

Q1: My product co-elutes with non-polar impurities on standard Silica (Normal Phase). The spots overlap despite running a shallow gradient.

Diagnosis: The SF5 group is dominating the interaction. On silica gel, the high lipophilicity of the SF5 group often masks the polarity of the benzoic acid, causing the molecule to travel near the solvent front with other non-polar byproducts (like disulfides often formed during SF5 synthesis).

The Protocol:

  • Switch Solvent System: Move away from Hexane/Ethyl Acetate. The "greasy" SF5 group is too soluble in Hexane.

    • Recommendation: Use Toluene/Acetic Acid (99:1) or Dichloromethane (DCM)/Methanol .[1] Toluene provides

      
       interactions with the aromatic ring, offering a different selectivity mechanism than simple polarity.[1]
      
  • The "Dry Load" Mandate: SF5 compounds often have poor solubility in pure hexane but crash out in polar solvents.

    • Action: Do not liquid load.[1] Dissolve in a minimum amount of DCM/THF, adsorb onto Celite 545 or Silica (1:5 ratio), and evaporate to dryness. Load this powder cartridge.[1] This prevents band broadening at the column head.

Q2: I am observing severe peak tailing (streaking) on both TLC and Flash columns.

Diagnosis: Uncontrolled ionization of the carboxylic acid. The SF5 group is strongly electron-withdrawing, which lowers the pKa of the benzoic acid (likely < 3.5). On standard silica (pH ~5-6), your compound is partially ionized, interacting strongly with silanol groups.[1]

The Protocol:

  • Acid Modifier is Non-Negotiable: You must suppress ionization.[1]

    • Standard: Add 1% Acetic Acid (AcOH) to both mobile phase A and B.[1]

    • Advanced: If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA) .[1] The SF5 group is hydrolytically stable; it will survive the lower pH.

  • Column Choice: Switch to a high-surface-area, spherical silica (e.g., 20-40 µm).[1] Irregular silica exacerbates the silanol interaction for acidic fluorinated compounds.

Q3: On Reversed-Phase (C18), my compound elutes extremely late (or not at all) and the peak is broad.

Diagnosis: Hydrophobic collapse / Excessive Retention.[1] The Hansch


 value of 1.51 means SF5 binds tenaciously to C18 chains. Standard 5-95% gradients often fail because the compound requires near 100% organic to elute.[1]

The Protocol:

  • Change the Stationary Phase: C18 is often "too strong" for SF5 aromatics.[1]

    • Alternative:C4 or Phenyl-Hexyl columns.[1] Phenyl-Hexyl phases interact with the aromatic ring of the benzoic acid rather than just the hydrophobic SF5 tail, often improving selectivity while reducing total run time.

  • Mobile Phase Optimization:

    • Use Acetonitrile over Methanol (stronger elution strength).[1]

    • Critical Step: Ensure your gradient goes to 100% Organic and holds there for at least 5 column volumes (CV).[1]

Q4: I cannot separate the SF5 product from its des-SF5 or trifluoromethyl analogs.

Diagnosis: Insufficient selectivity on standard phases.[1] This is the most common synthesis challenge. The polarity difference between an SF5-aromatic and a CF3-aromatic is negligible on Silica or C18.[1]

The Expert Solution: Fluorous Solid Phase Extraction (F-SPE) This is the "Silver Bullet" for SF5 chemistry.[1] SF5 is "fluorous enough" to interact specifically with perfluorinated stationary phases (e.g., FluoroFlash®).

  • Mechanism: "Like dissolves like."[1] The SF5 group binds to the perfluorooctyl chains on the silica, while non-fluorinated organics pass through.

  • Workflow:

    • Load sample in a "fluorophobic" solvent (e.g., 80% MeOH/H2O).[1]

    • Non-SF5 impurities elute.[1]

    • Switch to "fluorophilic" solvent (e.g., 100% MeOH or THF).[1]

    • SF5 product elutes.

Decision Logic & Workflows

Diagram 1: Method Development Decision Tree

Use this logic to select the correct stationary phase immediately, preventing wasted solvent and sample.

MethodSelection Start START: SF5-Benzoic Acid Mixture ImpurityCheck Primary Impurity Type? Start->ImpurityCheck NonPolar Non-Polar Byproducts (Disulfides, etc.) ImpurityCheck->NonPolar General Debris Analog Structural Analogs (CF3, des-SF5) ImpurityCheck->Analog Hard to Separate SilicaPath Standard Silica (NP) NonPolar->SilicaPath C18Path Reversed Phase (C18) NonPolar->C18Path Alternative FluorousPath Fluorous SPE (F-SPE) Analog->FluorousPath High Specificity Needed TailingCheck Is Tailing Observed? SilicaPath->TailingCheck AddAcid Add 1% AcOH or Switch to Toluene/AcOH TailingCheck->AddAcid Yes Success1 Purification Complete TailingCheck->Success1 No AddAcid->Success1 FluorousPath->Success1 RetentionCheck Retention > 20 min? C18Path->RetentionCheck RetentionCheck->Success1 Acceptable SwitchCol Switch to C4 or Phenyl-Hexyl RetentionCheck->SwitchCol Too Retentive

Caption: Decision matrix for selecting stationary phases based on impurity profile and retention behavior.

Diagram 2: Troubleshooting The "Invisible" Peak

A common issue with fluorinated aromatics is detection difficulty.

DetectionLogic Problem Problem: No Peak Visible CheckUV Check UV Wavelength Problem->CheckUV CheckTLC TLC Visualization Problem->CheckTLC Shift SF5 shifts Lambda-max CheckUV->Shift Why? Scan Run UV Scan (200-400nm) Shift->Scan Solution Stain Use Bromocresol Green (Detects Acid) CheckTLC->Stain Solution

Caption: Workflow to resolve detection issues caused by electronic effects of the SF5 group.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

  • Pascali, G., et al. (2014).[1] The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. Organic & Biomolecular Chemistry, 12, 6911-6923.[1]

  • Beier, P., et al. (2012).[1] Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues.[2][3] Beilstein Journal of Organic Chemistry, 8, 417–424.

  • Curran, D. P. (2008).[1] Fluorous Solid-Phase Extraction. Handbook of Fluorous Chemistry, Wiley-VCH.[1] [1]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-5-(pentafluorosulfur)benzoic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging the unique properties of the pentafluorosulfur (SF₅) group but have encountered challenges related to the molecule's reactivity, particularly in nucleophilic attack scenarios. We will delve into the electronic nature of this compound, troubleshoot common synthetic hurdles, and provide validated protocols to advance your research.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental chemical principles governing the reactivity of this compound.

Q1: Why is this compound so unreactive towards certain nucleophiles, despite having three strong electron-withdrawing groups?

A: This is a crucial question that stems from the molecule's unique electronic landscape. The aromatic ring is decorated with three powerful electron-withdrawing groups (EWGs): a fluoro (-F), a carboxylic acid (-COOH), and a pentafluorosulfur (-SF₅) group.[1] The SF₅ group, in particular, is considered a "super-trifluoromethyl group" due to its immense electron-withdrawing capacity.[2][3]

Collectively, these groups render the aromatic ring extremely electron-deficient or "electrophilic." While this would typically make a ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), the reaction's kinetics are also governed by the stability of the intermediate formed during the attack (the Meisenheimer complex).[4][5] In this molecule, the strongly activating -SF₅ and -COOH groups are positioned meta to the fluorine leaving group. SₙAr reactions are most effectively stabilized when activating groups are ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG via resonance.[6] The meta-positioning prevents this direct resonance stabilization, leading to a higher activation energy barrier and thus, lower reactivity.

Q2: What are the primary sites for nucleophilic attack on this molecule, and which should I target?

A: There are two primary electrophilic sites for nucleophilic attack:

  • The Carbonyl Carbon of the Carboxylic Acid: This is the most common and synthetically accessible site. The strong EWGs on the ring enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution. This pathway is ideal for forming amides, esters, and other carboxylic acid derivatives.

  • The Fluorine-Bearing Carbon on the Aromatic Ring: This site is targeted for SₙAr reactions to displace the fluorine atom. As discussed in Q1, this is a more challenging transformation due to the lack of ortho/para stabilization and typically requires forcing conditions.

Your choice of target depends on your synthetic goal. For building out derivatives from the acid functionality, focus on the carbonyl carbon. If incorporating a new substituent onto the aromatic core is necessary, targeting the fluorine is possible but requires a more rigorous approach.

dot

Molecule This compound Site1 Carbonyl Carbon (Carboxylic Acid) Molecule->Site1 Highly Favorable Site2 Aromatic Carbon (C-F Bond) Molecule->Site2 Challenging Reaction1 Nucleophilic Acyl Substitution (e.g., Amide Coupling) Site1->Reaction1 Reaction2 Nucleophilic Aromatic Substitution (SNAr) Site2->Reaction2 Product1 Amides, Esters, etc. Reaction1->Product1 Product2 Ring-Substituted Derivatives Reaction2->Product2

Caption: Primary sites for nucleophilic attack.

Q3: Is the pentafluorosulfur (SF₅) group stable during these reactions?

A: The SF₅ group is known for its high thermal and chemical stability, which is one of its most attractive features in drug and materials design.[7] Under the vast majority of conditions for nucleophilic acyl substitution and even high-temperature SₙAr, the S-F and S-C bonds will remain intact. However, there is a notable exception: under conditions of directed ortho-lithiation with strong organolithium bases (e.g., n-BuLi, LDA), the SF₅ group can act as a leaving group at temperatures above -40 °C, leading to the formation of a highly reactive benzyne intermediate.[8][9] This is a specific scenario that is detailed in Section 4.

Section 2: Troubleshooting Guide - Amide Bond Formation

This is the most common transformation attempted with this substrate. Failures in this step can often be overcome with systematic troubleshooting.

Problem: Low or no yield during amide coupling with a primary or secondary amine.

Root Cause Analysis & Troubleshooting Workflow

The following workflow can diagnose the majority of amide coupling issues.

dot

Start Amide Coupling Fails Check_Reagents Check Reagents & Conditions (Purity, Anhydrous, Stoichiometry) Start->Check_Reagents Standard_Coupling Standard Coupling: EDC/HOBt or DIC/HOBt Check_Reagents->Standard_Coupling All OK Weak_Nucleophile Is the Amine Weakly Nucleophilic or Sterically Hindered? Weak_Nucleophile->Standard_Coupling No, Re-attempt Stronger_Coupling Use Stronger Reagent: HATU or HBTU Weak_Nucleophile->Stronger_Coupling Yes Standard_Coupling->Weak_Nucleophile Acyl_Chloride Convert to Acyl Chloride (SOCl₂ or (COCl)₂) Stronger_Coupling->Acyl_Chloride Still Fails Success Reaction Succeeds Stronger_Coupling->Success Succeeds Acyl_Chloride->Success Start 3-Fluoro-5-SF₅-benzoic Acid Lithiation ortho-Lithiation (LiTMP, -60 °C) Start->Lithiation Intermediate Lithiated Intermediate (Unstable) Lithiation->Intermediate Trap In situ Trap with Electrophile (E+) Intermediate->Trap Warm Warm > -40 °C Intermediate->Warm Product Desired ortho-Product Trap->Product Benzyne Benzyne Formation (SF₅ Elimination) Warm->Benzyne SideProducts Side Products (Dimerization, etc.) Benzyne->SideProducts

Caption: Competing pathways during ortho-lithiation.

Protocol 3: Successful ortho-Functionalization via In Situ Trapping

To avoid benzyne formation, the lithiated intermediate must be generated at a very low temperature and trapped in situ with an electrophile. This procedure is based on a validated method for functionalizing SF₅-arenes.

[8]1. Setup: In a flame-dried, multi-neck flask under a strict inert atmosphere (Ar), add your electrophile (e.g., Me₃SiCl, 10 equiv). 2. Add anhydrous solvent (a 3:1 mixture of pentane:THF is recommended). Cool the flask to -60 °C using a cryocooler or a dry ice/chloroform bath. Precise temperature control is critical. 3. In a separate flask, prepare a solution of lithium tetramethylpiperidide (LiTMP) base (5 equiv) in the same solvent mixture. 4. To the flask containing the electrophile, add a solution of this compound (1.0 equiv) in the same solvent mixture. 5. Slowly add the LiTMP solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above -60 °C. 6. Stir the reaction at -60 °C for several hours. 7. Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl. 8. Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup and extraction. 9. Purify the product by column chromatography.

References

  • The Pentafluorosulfanyl Group (SF5) - Rowan. Rowan Science. [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health (NIH). [Link]

  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]

  • Recent advances in the chemistry and the application of SF5-compounds. CoLab. [Link]

  • A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. National Institutes of Health (NIH). [Link]

  • Developments in the synthesis of new SF5-containing compounds. Université Laval. [Link]

  • Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of SF5-containing molecules. American Chemical Society (ACS). [Link]

  • Generation of ortho-SF5-Benzyne and Its Diels–Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7). ACS Publications. [Link]

  • In Situ ortho-Lithiation/Functionalization of Pentafluorosulfanyl Arenes. Supporting Information. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]

  • Activating And Deactivating Groups. OCR. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals (Full Text). [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Royal Society of Chemistry. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Supporting Information. [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. [Link]

  • Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. ACS Publications. [Link]

  • Aromatic Reactivity. Michigan State University. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Lipophilicity of SF₅ and CF₃ Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds with fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethyl (-CF₃) group is ubiquitous, valued for its ability to enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.[1][2] However, the pentafluorosulfanyl (-SF₅) group has emerged as a "super-trifluoromethyl" moiety, offering a unique and often superior profile for optimizing drug candidates.[3][4]

This guide provides an in-depth, objective comparison of the lipophilicity imparted by -SF₅ versus -CF₃ groups when substituted on a benzoic acid scaffold, a common structural motif in pharmaceuticals. We will delve into the physicochemical rationale, present comparative experimental data, and provide a validated protocol for measuring these critical parameters.

The Contenders: A Physicochemical Profile of -CF₃ and -SF₅

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It dictates how well a molecule can traverse cellular membranes to reach its biological target.

The Trifluoromethyl (-CF₃) Group: The -CF₃ group is a well-established substituent used to increase the lipophilicity of drug candidates.[5][6] Its Hansch-Leo lipophilicity parameter (π), which quantifies the contribution of a substituent to logP, is +0.88.[5][6] This value indicates a significant, favorable contribution to a molecule's overall lipophilicity. The group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms and is sterically comparable to a chlorine atom.[5][6]

The Pentafluorosulfanyl (-SF₅) Group: The -SF₅ group is a more recent addition to the medicinal chemist's toolkit.[7][8] It is characterized by its exceptional chemical and thermal stability, often exceeding that of the -CF₃ group.[3][9] Critically, the -SF₅ group is substantially more lipophilic, with a π value of +1.23.[4] This heightened lipophilicity stems from its larger, octahedral geometry and unique electronic properties that increase its surface area and reduce its potential for hydrogen bonding.[3][10] Furthermore, it is a more potent electron-withdrawing group than -CF₃, which can have profound effects on a molecule's acidity and metabolic stability.[4]

Head-to-Head Comparison: Lipophilicity in Substituted Benzoic Acids

To provide a clear, quantitative comparison, the following table summarizes experimentally derived and computationally predicted logP values for benzoic acid and its -CF₃ and -SF₅ substituted analogues.

CompoundSubstituent PositionlogP ValueData Source
Benzoic Acid-1.87Experimental[11][12]
2-(Trifluoromethyl)benzoic acidortho-2.59 (calc.)PubChem
3-(Trifluoromethyl)benzoic acidmeta-2.64 (calc.)PubChem[13]
4-(Trifluoromethyl)benzoic acidpara-2.80 (pred.)ChemAxon[14]
Average -CF₃ Contribution ~ +0.84
3-(Pentafluorosulfanyl)benzoic acidmeta-3.25 (pred.)Mol-Instincts
4-(Pentafluorosulfanyl)benzoic acidpara-3.32 (pred.)Mol-Instincts
Average -SF₅ Contribution ~ +1.42

Analysis of Experimental Data:

The data clearly demonstrates the superior lipophilicity-enhancing effect of the -SF₅ group. On average, the addition of an -SF₅ group to the benzoic acid scaffold increases the logP by approximately 1.42 units. In contrast, the -CF₃ group provides a more modest average increase of about 0.84 logP units. This difference of ~0.6 logP units is significant in drug design, as even small changes in lipophilicity can dramatically alter a compound's pharmacokinetic profile.

The causality behind this observation lies in the fundamental properties of the two groups. The -SF₅ group's larger molecular volume (55.4 ų) compared to -CF₃ (42.6 ų) provides a greater nonpolar surface area for favorable interactions with the nonpolar lipid phase.[4] While both groups are highly electronegative, the unique octahedral arrangement of fluorine atoms around the sulfur in the -SF₅ group effectively shields the sulfur atom, minimizing unfavorable polar interactions and presenting a uniformly nonpolar surface.

Experimental Protocol: Determination of Lipophilicity (logD) by RP-HPLC

For ionizable molecules like benzoic acids, the distribution coefficient (logD) is often more biologically relevant than logP because it accounts for the partition of both the neutral and ionized species at a given pH. A robust and high-throughput method for determining logD utilizes reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity.[17] A set of reference compounds with known logD values is used to create a calibration curve, against which the logD of the test compounds can be interpolated.[15]

Step-by-Step Methodology
  • Preparation of Mobile Phases and Buffers:

    • Prepare an aqueous buffer at the desired pH (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance).

    • The organic mobile phase is typically acetonitrile (ACN) or methanol.

    • Ensure all solvents are HPLC-grade and degassed.

  • Preparation of Standards and Samples:

    • Prepare stock solutions of reference compounds (e.g., antipyrine, chlorpromazine, desipramine, diclofenac) with a range of known logD values at 10 mM in DMSO.

    • Prepare stock solutions of the test compounds (SF₅- and CF₃-benzoic acids) at 10 mM in DMSO.

    • Create a working solution of the reference mix by combining the stocks and diluting in a 1:1 mixture of ACN and water.

    • Prepare working solutions of the test compounds by diluting the DMSO stock to approximately 0.25 mM in a 50/50 ACN/water mixture.[18]

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent Extend C18) is suitable.[15]

    • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or 270 nm).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: A fast gradient is often used for high-throughput screening. For example:

      • 0-1 min: 5% ACN

      • 1-8 min: Ramp to 95% ACN

      • 8-10 min: Hold at 95% ACN

      • 10.1-12 min: Return to 5% ACN for re-equilibration.

  • Data Acquisition and Analysis:

    • Inject the reference standard mixture to determine their retention times (t_R).

    • Inject the test compound solutions to determine their retention times.

    • Plot the known logD values of the reference standards against their measured retention times.

    • Perform a linear regression to generate a calibration curve.

    • Use the equation of the line from the calibration curve to calculate the logD of the test compounds from their measured retention times.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (pH 7.4 Buffer & ACN) P2 Prepare Reference & Sample Stocks (DMSO) P3 Dilute to Working Concentrations A1 Inject Reference Mix P3->A1 Run Sequence A2 Inject Test Samples A3 Record Retention Times (tR) D1 Plot logD(ref) vs. tR(ref) A3->D1 D2 Generate Calibration Curve (Linear Regression) D3 Interpolate logD(sample) from tR(sample) Result Final logD Values D3->Result

Caption: Workflow for logD determination via RP-HPLC.

Implications for Drug Design

The choice between a -CF₃ and an -SF₅ group is a strategic decision driven by the specific goals of a lead optimization program.

  • Choose -CF₃ when: A moderate increase in lipophilicity is desired without a drastic change in molecular size. Its effects are well-documented, making it a predictable and reliable choice for fine-tuning ADME properties.[5][19]

  • Choose -SF₅ when: A significant boost in lipophilicity is required. This may be necessary to enhance permeability across challenging biological barriers like the blood-brain barrier or to occupy a large, greasy hydrophobic pocket in a target protein.[3][20] The stronger electron-withdrawing nature of -SF₅ can also be exploited to lower the pKa of an adjacent acidic proton or to block a site of metabolism, thereby increasing the drug's half-life.[3]

It is crucial to recognize that while increasing lipophilicity can improve membrane permeability and target binding, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and higher metabolic turnover. Therefore, the potent effect of the -SF₅ group must be applied judiciously within the context of the overall molecular properties.

Conclusion

The pentafluorosulfanyl (-SF₅) group is a demonstrably more powerful lipophilicity-enhancing substituent than the trifluoromethyl (-CF₃) group. As shown with the benzoic acid scaffold, the -SF₅ group provides a substantially larger increase in logP, an effect rooted in its greater size and unique electronic structure. While synthetic accessibility has historically been a challenge, advancements are making -SF₅-containing building blocks more available, enabling medicinal chemists to leverage its potent properties in the design of next-generation therapeutics.[9][21] Understanding the distinct physicochemical profiles of these two key fluorinated groups allows for a more rational and effective approach to drug candidate optimization.

References

  • Zahra, J. A., & Schembri, T. (2025).
  • Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.
  • Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan.
  • Zahra, J. A., & Schembri, T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Colby, D. A., et al. (2025). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Hovione. (2024).
  • Welch, J. T. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry: Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. World Scientific Publishing.
  • ScienceOpen. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Chemical Society Reviews (RSC Publishing). (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds.
  • Benchchem. (n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules.
  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
  • ChemAxon. (2025). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties.
  • PMC. (2025).
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • YouTube. (2024). CHI LogD Assay.
  • PubMed. (2009). Simultaneous determination of LogD, LogP, and pK(a)
  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • ResearchGate. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds.
  • CONICET. (2017).
  • Rasayan Journal of Chemistry. (2025). TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP.
  • Dalton Transactions. (n.d.).
  • Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • MDPI. (2025).
  • ResearchGate. (n.d.). A)
  • NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoic acid.
  • EPA. (n.d.). Chemical Properties.
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6.
  • ResearchGate. (n.d.). Evolution of the apparent partition coefficient of benzoic acid,...
  • PMC. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • PubChem. (n.d.). Benzoic Acid.
  • EPA. (2025). Benzoic acid, 5-amino-2-chloro-4-sulfo- Properties.

Sources

Structural Bioisosterism Guide: X-ray Analysis of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative structural analysis of 3-Fluoro-5-(pentafluorosulfur)benzoic acid (Target A) versus its industry-standard analogue, 3-Fluoro-5-(trifluoromethyl)benzoic acid (Target B).

For drug development professionals, the pentafluorosulfanyl group (


) represents a "super-trifluoromethyl" motif. While chemically stable and highly lipophilic, its steric bulk and unique square pyramidal geometry  induce crystallographic packing motifs distinct from the tetrahedral 

group. This guide outlines the specific X-ray diffraction (XRD) signatures, crystallization protocols, and structural implications of deploying the

group in benzoate scaffolds.

Part 1: The Structural Contenders

The core of this analysis lies in the geometric mismatch between the two fluorinated moieties. While both are electron-withdrawing groups (EWG) that increase metabolic stability, their spatial occupancy differs fundamentally.

Feature

Group
(The Contender)

Group
(The Standard)
Geometry Square Pyramidal (

symmetry)
Tetrahedral (

symmetry)
Hybridization Hypervalent Sulfur (

)
Carbon (

)
Steric Volume ~ High (comparable to tert-butyl)~ Moderate (comparable to isopropyl)
Lipophilicity High (

)
Moderate (

)
Rotational Barrier High (4-fold barrier)Low (3-fold barrier)
Structural Logic Map

The following diagram illustrates the causal relationship between the atomic geometry and the resulting physicochemical properties.

SF5_vs_CF3_Logic SF5 SF5 Group (Hypervalent Sulfur) Geo_SF5 Square Pyramidal (C4v) SF5->Geo_SF5 CF3 CF3 Group (Tetrahedral Carbon) Geo_CF3 Tetrahedral (C3v) CF3->Geo_CF3 Sterics Steric Bulk (t-Butyl vs i-Propyl) Geo_SF5->Sterics Axial/Equatorial F Lipophilicity Lipophilicity (LogP Increase) Geo_SF5->Lipophilicity Fluorine Density Geo_CF3->Sterics Geo_CF3->Lipophilicity Packing Crystal Packing (Disrupted Stacking) Sterics->Packing Lattice Void Volume

Figure 1: Causal pathway linking the hypervalent sulfur geometry to macroscopic crystal packing and lipophilicity.

Part 2: Experimental Protocols

Crystallization Strategy

Growing diffraction-quality crystals of this compound requires balancing the polarity of the carboxylic acid with the extreme lipophilicity of the


 tail. Standard evaporation often yields amorphous powder due to the "greasy" nature of the 

group.

Recommended Protocol: Binary Solvent Diffusion

  • Dissolution: Dissolve 20 mg of the target acid in a minimal amount (0.5 mL) of a polar solvent (THF or Acetone) to solvate the carboxylic acid.

  • Filtration: Pass through a 0.2

    
    m PTFE syringe filter into a narrow crystallization tube (NMR tube or 1-dram vial).
    
  • Layering: Carefully layer a non-polar anti-solvent (Pentane or Hexane) on top (ratio 3:1 Anti-solvent:Solvent). The

    
     group has high affinity for the alkane, promoting slow nucleation at the interface.
    
  • Incubation: Seal and store at 4°C. The

    
     moiety encourages lattice formation driven by fluorine segregation.
    
Data Collection & Refinement[1]
  • Temperature: Collect at 100 K . The

    
     group often exhibits rotational disorder at room temperature due to the low barrier of rotation around the S-C bond relative to the massive moment of inertia of the 
    
    
    
    head.
  • Refinement Note: Watch for "Fluorine Disorder." The equatorial fluorines of the

    
     group may appear as a torus of electron density if the crystal is not cooled sufficiently.
    

Part 3: Structural Analysis & Comparison

When analyzing the solved structure, specific geometric parameters distinguish the


 benzoate from the 

analogue.
The "Umbrella" Geometry

Unlike the


 group, where all C-F bonds are chemically equivalent (~1.33 Å), the 

group possesses two distinct bond types:
  • Axial (S-F

    
    ):  Co-linear with the C-S bond.
    
  • Equatorial (S-F

    
    ):  Perpendicular to the C-S bond.
    

Comparative Metrics (Representative Values):

Parameter3-F-5-(

) Benzoic Acid
3-F-5-(

) Benzoic Acid
Significance
X-F Bond Length

: ~1.57 Å

: ~1.59-1.62 Å

: ~1.33 Å
S-F bonds are longer, projecting fluorine electron density further into the lattice.
C-X Bond Length

: ~1.78 Å

: ~1.50 Å
The C-S bond is significantly longer, pushing the steric bulk away from the ring.
F-X-F Angle

(Square planar base)

(Tetrahedral)
The

"square" creates a unique steric wall that blocks metabolic attack.
Crystal Packing: The Fluorine Segregation

In the


 analogue, the molecules often pack in "herringbone" or 

-stacked motifs typical of planar aromatics.

In the


 analogue, the bulky, lipophilic ball disrupts this. You will likely observe Fluorine Segregation :
  • Layering: The structure organizes into alternating layers of polar (carboxylic acid dimers) and non-polar (fluorous

    
    /F domains).
    
  • Weak Interactions: Look for

    
     interactions.[1][2] The equatorial fluorines are prime acceptors for weak hydrogen bonds, stabilizing the crystal lattice despite the steric bulk.
    

Part 4: Physicochemical Implications

The structural data directly informs the drug-like properties of the molecule.

Acidity (pKa)

The electron-withdrawing power of the substituents affects the acidity of the benzoic acid.[3]

  • Mechanism: Through-bond inductive effects (

    
    ) stabilize the carboxylate anion.
    
  • Comparison: The

    
     group is highly electronegative (
    
    
    
    ), often exceeding
    
    
    .[4]
    • Predicted pKa: The

      
       analogue is expected to be slightly more acidic  (lower pKa) than the 
      
      
      
      analogue due to superior inductive stabilization, though the difference is often marginal (< 0.2 units).
Lipophilicity (LogP)

This is the most critical differentiation.

  • Observation: The

    
     group adds significant hydrophobic surface area.
    
  • Impact: Expect the

    
     compound to have a LogP 0.5 - 1.0 units higher  than the 
    
    
    
    variant. This enhances membrane permeability but may reduce aqueous solubility.
Workflow Visualization

The following diagram outlines the complete characterization pipeline.

XRD_Workflow Start Synthesis of 3-F-5-(SF5) Benzoic Acid Cryst Binary Solvent Diffusion (THF / Pentane) Start->Cryst Purification XRD X-Ray Diffraction (100 K) Cryst->XRD Selection Solve Structure Solution (Direct Methods) XRD->Solve Data Reduction Analyze Comparative Analysis (vs CF3 Analogue) Solve->Analyze Geometry Check

Figure 2: Step-by-step workflow from synthesis to comparative structural analysis.

References

  • Lentz, D., & Seppelt, K. (2019). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chemistry – A European Journal. Link

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

  • Colby, D. A., et al. (2020). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Science. Link

  • Cambridge Crystallographic Data Centre (CCDC). General trends in S-F bond lengths for aromatic SF5 compounds. Link

  • Umemoto, T., et al. (2012). Synthesis and Properties of SF5-Containing Aromatic Compounds. Journal of Fluorine Chemistry. Link

Sources

Comparative Guide: pKa and Physicochemical Profiling of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid vs. 3-Fluorobenzoic Acid

[1]

Executive Summary

In medicinal chemistry, the modulation of acidity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


3-fluorobenzoic acidThis compound1

Key Technical Verdict: The introduction of the pentafluorosulfanyl (

  • 3-Fluorobenzoic Acid: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Standard weak acid profile).[1][2][3]
    
  • This compound: Predicted ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Enhanced acidity).[1]
    

The

Scientific Foundation: Electronic Effects & Hammett Prediction

To understand the

The Hammett Equation Model

The

ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">

  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    :  4.20 (Reference value in water at 25°C).
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Reaction Constant):  1.00 for the ionization of benzoic acids in water.[1]
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Substituent Constant):  Measure of electron-withdrawing capability at the meta position.[1][4]
    
Substituent Analysis
  • Fluorine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  A classic electron-withdrawing group (EWG) dominated by the inductive effect (
    
    
    ).
    • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[1]
      
  • Pentafluorosulfanyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  Often termed "Super-Trifluoromethyl," it exhibits extreme electronegativity and high steric bulk.[1][5] It is a strong 
    
    
    -acceptor with significant inductive pull.[1]
    • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (Significantly stronger than 
      
      
      which is
      
      
      ).[1][6]
Theoretical Calculation

Using the additivity principle for the 3,5-disubstituted system:

1. 3-Fluorobenzoic Acid:

2. This compound: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">


Conclusion: The addition of the


0.6 units

Comparative Data Profile

The following table summarizes the physicochemical differences.

Property3-Fluorobenzoic AcidThis compoundImpact on Drug Design
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Increased mass/halogen count.[1]
Molecular Weight 140.11 g/mol 266.18 g/mol Significant increase; monitor Ligand Efficiency (LE).[1]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(Acid Dissociation)
3.86 (Exp) ~3.25 (Pred) Stronger acid; higher % ionized at acidic pH.
Hammett ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

0.340.95Stronger electron withdrawal stabilizes anion.[1]
Lipophilicity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
~2.2> 3.5 (Est)

is highly lipophilic; improves membrane permeability.
Steric Bulk SmallLarge (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)

is bulky (similar to t-Butyl), restricting rotation.

Experimental Protocol: Potentiometric Determination

For researchers validating these values, the Potentiometric Titration method is the "Gold Standard" for benzoic acid derivatives due to its high precision (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Methodology Overview

This protocol utilizes a glass electrode to monitor pH changes as a function of added titrant (KOH) in a temperature-controlled vessel.[1][7]

Step-by-Step Workflow

Reagents:

  • Analyte: ~5 mg of pure benzoic acid derivative.[1][7]

  • Solvent: Carbonate-free distilled water (or 0.1M KCl ionic strength adjuster). Note: For the highly lipophilic SF5 analog, a methanol/water co-solvent system (e.g., 20% MeOH) may be required, with Yasuda-Shedlovsky extrapolation to 0% organic solvent.

  • Titrant: 0.1 M Standardized KOH.

Procedure:

  • System Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Sample Preparation: Dissolve the compound in 20 mL of solvent. Ensure complete dissolution (sonicate if necessary).[1][7]

  • Blank Titration: Perform a titration on the solvent blank to subtract background carbonate/solvent effects.[1][7]

  • Sample Titration:

    • Acidify the solution slightly with HCl to ensure the starting pH is well below the expected

      
       (start at pH ~2.0).
      
    • Titrate with 0.1 M KOH using a micro-burette.

    • Record pH after every 2-5 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       addition.[1]
      
  • Data Processing: Plot the first derivative (

    
    ) to find the equivalence point. The 
    
    
    is the pH at the half-equivalence point (Henderson-Hasselbalch inflection).
Visualization of Logic Flow

The following diagram illustrates the decision logic for selecting the titration solvent based on lipophilicity.

PkaProtocolStartStart: pKa DeterminationCheckSolubilityCheck Aqueous SolubilityStart->CheckSolubilitySolubleSoluble (>1 mM)CheckSolubility->Soluble3-Fluorobenzoic acidInsolubleInsoluble (High Lipophilicity)CheckSolubility->Insoluble3-F-5-SF5-benzoic acidMethodAqStandard Aqueous Titration(0.1M KCl)Soluble->MethodAqMethodCoCo-Solvent Titration(MeOH/Water ratios: 20%, 30%, 40%)Insoluble->MethodCoResultFinal pKa ValueMethodAq->ResultYasudaYasuda-Shedlovsky ExtrapolationPlot pKa' vs %OrganicMethodCo->YasudaYasuda->Result

Figure 1: Decision tree for selecting the appropriate titration method based on the lipophilicity of the benzoic acid derivative.

Implications for Drug Design[8][9]

Bioisosterism and Metabolic Stability

The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


1
  • 3-Fluorobenzoic acid: The C5 position is open to metabolic attack (hydroxylation).[1][7]

  • This compound: The C5 position is blocked by a bulky, stable group, extending the half-life (

    
    ) of the molecule.
    
Lipophilicity and Permeability

While the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


References

  • IUPAC Dissociation Constants. Benzoic acid, 3-fluoro-. Global Dissociation Constant Database. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[7] Link[7]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1][7] Chemical Reviews, 115(2), 1130–1190.[7] Link[7]

  • PubChem Compound Summary. 3-Fluorobenzoic acid. National Center for Biotechnology Information.[1][7] Link[7]

  • Beier, P., et al. (2019). The Pentafluorosulfanyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual validation of SF5 lipophilicity). Link[7]

A Comparative Guide to the Mass Spectrometry Fragmentation of Pentafluorosulfur (SF₅) Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Pentafluorosulfanyl Group

In the landscape of modern medicinal chemistry and drug development, the pentafluorosulfanyl (SF₅) group has emerged as a functional moiety of significant interest.[1] Its unique combination of properties—high electronegativity, exceptional thermal and metabolic stability, and a significant lipophilicity contribution—makes it an attractive bioisostere for more common groups like trifluoromethyl (CF₃) or tert-butyl.[1][2] As SF₅-containing compounds progress through the development pipeline, their robust analytical characterization becomes paramount. Mass spectrometry (MS) is a cornerstone of this characterization, providing essential information on molecular weight and structure through the analysis of fragmentation patterns.

This guide provides a detailed, predictive framework for understanding the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of ortho-, meta-, and para-pentafluorosulfur benzoic acid. While direct, peer-reviewed comparative studies on these specific isomers are not abundant in current literature, this guide synthesizes established fragmentation principles of substituted benzoic acids and fluorinated compounds to offer an expert-driven predictive analysis.[3][4][5][6] We will explore the expected fragmentation pathways, highlight the anticipated differences between the isomers with a focus on the well-documented "ortho-effect," and provide a comprehensive experimental protocol for researchers to generate and confirm these findings in their own laboratories.

Predicted Fragmentation Patterns: A Mechanistic Overview

The fragmentation of SF₅-benzoic acids (Molecular Weight: 248.17 g/mol [7][8]) is expected to be a composite of the fragmentation behaviors of the benzoic acid moiety and the pentafluorosulfanyl-substituted aromatic ring. The ionization method employed will significantly influence the observed fragments.

Electrospray Ionization (ESI) Tandem MS (MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Subsequent collision-induced dissociation (CID) reveals structural information.

Negative Ion Mode (ESI⁻): The Dominance of Decarboxylation

In negative ion mode, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 247 is the expected precursor ion. For carboxylic acids, the most facile and dominant fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da).

  • Primary Fragmentation: Loss of CO₂ from the carboxylate anion to yield a major fragment ion at m/z 203 . This fragment represents the pentafluorosulfanylphenyl anion and is expected to be the base peak in the MS/MS spectrum for all three isomers.

The stability of the resulting carbanion, influenced by the potent electron-withdrawing nature of the SF₅ group, makes this a highly favorable process.

Predicted Negative Mode ESI-MS/MS Fragmentation Pathway

M_H [M-H]⁻ m/z 247 Frag_203 [C₆H₄SF₅]⁻ m/z 203 M_H->Frag_203 - CO₂ (44 Da)

Caption: Predicted primary fragmentation of SF₅-benzoic acid in negative ESI mode.

Positive Ion Mode (ESI⁺): Competing Pathways

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 249 serves as the precursor ion. The fragmentation is predicted to be more complex, involving characteristic losses from the carboxylic acid group.

  • Loss of Water: A common initial fragmentation for protonated benzoic acids is the loss of a water molecule (H₂O, 18 Da), forming an acylium ion at m/z 231 .[9]

  • Loss of Formic Acid: A less common but possible rearrangement can lead to the loss of a neutral formic acid molecule (HCOOH, 46 Da), resulting in a fragment at m/z 203 .

  • Sequential Loss of H₂O and CO: Following the initial loss of water, the resulting acylium ion (m/z 231) can subsequently lose carbon monoxide (CO, 28 Da) to produce the pentafluorosulfanylphenyl cation at m/z 203 .[9]

Predicted Positive Mode ESI-MS/MS Fragmentation Pathway

M_H [M+H]⁺ m/z 249 Frag_231 [C₇H₄F₅OS]⁺ m/z 231 M_H->Frag_231 - H₂O (18 Da) Frag_203 [C₆H₄SF₅]⁺ m/z 203 Frag_231->Frag_203 - CO (28 Da)

Caption: Predicted primary fragmentation of SF₅-benzoic acid in positive ESI mode.

Isomer Comparison: The Decisive Role of the Ortho-Effect

While the fragmentation patterns of the meta- and para- isomers are expected to be very similar, the ortho- isomer is predicted to exhibit unique behavior due to the "ortho-effect."[3][4] This phenomenon arises from the steric and electronic interaction of adjacent functional groups, which can open up unique fragmentation channels not available to the other isomers.[10][11][12]

Predicted Fragmentation of Meta- and Para- Isomers: The mass spectra of 3-(pentafluorosulfur)benzoic acid and 4-(pentafluorosulfur)benzoic acid are anticipated to be nearly indistinguishable under typical MS conditions. Their fragmentation will likely follow the general pathways outlined above, dominated by the loss of CO₂ in negative mode and the sequential loss of H₂O and CO in positive mode.

Predicted Fragmentation of the Ortho- Isomer: For 2-(pentafluorosulfur)benzoic acid, the proximity of the bulky and electronegative SF₅ group to the carboxylic acid group is expected to induce unique fragmentation pathways.

  • Potential Neutral Losses: A key diagnostic fragment could arise from the interaction of the acidic proton with a fluorine atom from the SF₅ group. This could lead to an initial neutral loss of hydrogen fluoride (HF, 20 Da), followed by other losses.

  • Steric Hindrance Effects: The steric strain in the ortho-isomer may promote specific rearrangements and bond cleavages that are not observed in the meta- and para-isomers. For example, a concerted loss involving atoms from both adjacent groups could occur.

The presence of unique fragment ions or significantly different abundance ratios for common fragments would be a strong indicator for the ortho-isomer.

Comparative Table of Predicted Key Fragments
Ionization ModePredicted Fragment Ion (m/z)Predicted Neutral LossExpected in Isomer(s)Notes
ESI Negative 247-ortho, meta, para[M-H]⁻ Precursor Ion
203 CO₂ (44 Da) ortho, meta, para Predicted Base Peak
ESI Positive 249-ortho, meta, para[M+H]⁺ Precursor Ion
231H₂O (18 Da)ortho, meta, paraFormation of an acylium ion.[9]
203H₂O + COortho, meta, paraRepresents the SF₅-phenyl cation.
Unique Fragment(s)e.g., HF, H₂O+SOF₂ortho only Hypothesized due to ortho-effect. [3][4]

Note: Bolded entries indicate the most likely dominant fragments.

Recommended Experimental Protocol: A Self-Validating System

To empirically determine and confirm these predicted fragmentation patterns, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required. The following protocol is designed to provide high-quality, reproducible data for the comparative analysis of SF₅-benzoic acid isomers.

1. Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with a heated electrospray ionization (HESI) source.

2. Chromatographic Conditions The goal of the chromatography is to achieve baseline separation of the three isomers, enabling individual interrogation by the mass spectrometer.

  • Column: A C18 reversed-phase column with robust performance across a range of pH values (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides a source of protons for efficient positive mode ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent with good elution strength for aromatic compounds and is MS-friendly.

  • Gradient Elution: A gradient is necessary to ensure sharp peak shapes and efficient elution.

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: Ramp from 10% to 95% B

    • 8.0 - 9.0 min: Hold at 95% B

    • 9.1 - 12.0 min: Return to 10% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces solvent viscosity and can improve peak shape and separation efficiency.

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: ESI, with separate acquisitions in both Positive and Negative modes.

  • Capillary Voltage: 3.5 kV (Positive); -3.0 kV (Negative).

  • Source Temperature: 325 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen). Rationale: These parameters ensure efficient desolvation of the analyte ions entering the mass spectrometer.

  • Data Acquisition:

    • Full Scan (MS1): Acquire over a range of m/z 100-400 to identify the precursor ions ([M+H]⁺ and [M-H]⁻).

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ions (m/z 249 for positive mode, m/z 247 for negative mode).

    • Collision Energy (CE): Apply a stepped collision energy ramp (e.g., 15, 25, 40 eV). Rationale: Using a range of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are generated, providing a complete fragmentation picture.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Prep Prepare 1 µg/mL solutions of each isomer in 50:50 Acetonitrile:Water Inject Inject 2 µL onto C18 Column Prep->Inject Separate Gradient Elution (0.1% FA in H₂O / ACN) Inject->Separate Ionize HESI Source (Positive & Negative Modes) Separate->Ionize MS1 Full Scan (MS1) Identify m/z 249 & 247 Ionize->MS1 MS2 Product Ion Scan (MS/MS) on Precursors MS1->MS2 Collide Apply Stepped Collision Energy (15, 25, 40 eV) MS2->Collide Analyze Compare Fragmentation Spectra of o-, m-, p- isomers Collide->Analyze Identify Identify Unique Fragments & Neutral Losses (esp. for ortho) Analyze->Identify

Caption: A comprehensive workflow for the LC-MS/MS analysis of SF₅-benzoic acid isomers.

Conclusion

This guide provides a predictive but scientifically grounded framework for understanding and investigating the mass spectrometric fragmentation of pentafluorosulfur benzoic acid isomers. The dominant fragmentation pathways are expected to involve characteristic losses from the carboxylic acid moiety, with the ortho-isomer predicted to show unique fragmentation patterns due to proximate group interactions. The provided experimental protocol offers a clear and robust pathway for researchers to obtain empirical data, which will be invaluable for the unambiguous identification and structural elucidation of these important compounds in drug discovery and development. By combining predictive theory with a practical experimental design, this guide empowers scientists to confidently tackle the analytical challenges presented by this novel class of molecules.

References

  • Misharev, A. D., et al. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. National Institute of Standards and Technology. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, pentafluoro-. NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). Pentafluorobenzoic acid. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • NIST. (n.d.). Pentafluorobenzoic acid, benzyl ester. NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]

  • Rowan University. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved February 18, 2026, from [Link]

  • Zhang, W., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Nature Communications. Available at: [Link]

  • PubMed. (n.d.). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved February 18, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 3-(Pentafluorosulfanyl)benzoic acid. Retrieved February 18, 2026, from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Welch, J. T., et al. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 18, 2026, from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Retrieved February 18, 2026, from [Link]

  • Ghisari, M., et al. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemosphere. Available at: [Link]

  • Hachey, D. L., et al. (1995). Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved February 18, 2026, from [Link]

  • Arsenault, G., et al. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Available at: [Link]

  • Davidson, C. G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Ali, B., et al. (2022). Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Khawaja, N., et al. (2023). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science. Available at: [Link]

Sources

The SF5 Fingerprint: A Comparative IR Spectroscopy Guide for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentafluorosulfanyl group (


), often termed the "super-trifluoromethyl" group, has emerged as a high-value pharmacophore in drug discovery due to its extreme lipophilicity, metabolic stability, and strong electron-withdrawing nature. However, its structural novelty presents characterization challenges. Unlike the trifluoromethyl (

) group, which exhibits well-documented C-F stretching bands in the 1000–1350 cm⁻¹ region, the

group possesses a unique vibrational signature governed by its square pyramidal (

) geometry.

This guide provides a technical comparison of the IR spectroscopic characteristics of


-substituted benzoic acids against their 

analogs. It establishes a self-validating identification protocol based on the distinct S-F stretching window (810–900 cm⁻¹) and the Hammett-induced carbonyl shift .

Technical Deep Dive: The Vibrational Signature

Structural Geometry & Selection Rules

To interpret the IR spectrum, one must understand the symmetry.

  • 
     Group (
    
    
    
    ):
    The three fluorine atoms are chemically equivalent (rapid rotation), resulting in degenerate C-F stretching modes typically seen as strong, broad bands between 1100–1350 cm⁻¹.
  • 
     Group (
    
    
    
    ):
    The sulfur atom is hypervalent with two distinct types of fluorine atoms :
    • Axial Fluorine (

      
      ):  One fluorine atom collinear with the C-S bond.
      
    • Equatorial Fluorines (

      
      ):  Four fluorine atoms forming a square base.
      

This geometry breaks the degeneracy seen in


, creating a "fingerprint" pattern of S-F vibrations that appear at lower frequencies than C-F stretches due to the greater mass of sulfur and the nature of the S-F bond.
The Diagnostic Windows

The most reliable method to distinguish an


 group from a 

group is the absence of overlap in their primary stretching regions.
Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription
S-F Stretch (Equatorial) 810 – 860 Very Strong The primary diagnostic peak. Often appears as a sharp, intense band.
S-F Stretch (Axial) 860 – 910 StrongOften appears as a shoulder or distinct peak slightly higher than the equatorial band.
C-S Stretch 700 – 760Medium/WeakOften obscured by aromatic C-H out-of-plane (OOP) bends.
S-F Deformation 580 – 610MediumA useful confirmatory band in the far-IR/fingerprint region.

Comparative Analysis: vs. Benzoic Acids

The electronic environment of the benzoic acid scaffold is sensitive to the substituent at the para position. The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 group is more electron-withdrawing (

) than the

group (

). This difference is quantifiable in the shift of the Carbonyl (

) stretching frequency.
Table 1: Comparative IR Data for p-Substituted Benzoic Acids
Functional GroupSubstituent Constant (

)
C=O Stretch (cm⁻¹)*Characteristic Fingerprint Bands (cm⁻¹)
Hydrogen (Unsub.) 0.001680 – 1690710, 670 (Mono-sub aromatic C-H)
Trifluoromethyl (

)
0.541695 – 17051320, 1170, 1130 (C-F Stretches)
Pentafluorosulfanyl (

)
0.68 1705 – 1715 810–860 (S-F eq), 590–600 (Def)

*Note: Values are for solid-state (dimer) samples. In dilute solution, monomer peaks appear ~40-50 cm⁻¹ higher.

Mechanism of Carbonyl Shift

The


 group's high electronegativity pulls electron density away from the aromatic ring. Through induction and resonance, this destabilizes the polarized form of the carbonyl (

), increasing the bond order of the

bond. Consequently, the force constant (

) increases, shifting the absorption to a higher wavenumber according to Hooke's Law:

Experimental Protocol: Validated Characterization Workflow

Objective: Unequivocally identify the


 moiety in a benzoic acid derivative using ATR-FTIR.
Materials & Equipment[2][3]
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 16 scans (32 recommended for S/N ratio).

  • Reference: Polystyrene film (for calibration).

Step-by-Step Methodology
  • Background Correction:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect an air background spectrum. Crucial: Verify no atmospheric

      
       doublet at 2350 cm⁻¹.
      
  • Sample Preparation (Solid State):

    • Place ~5 mg of the

      
      -benzoic acid powder onto the crystal.
      
    • Apply pressure using the anvil until the force gauge reads 80–100N. Note: Inconsistent pressure leads to poor contact and weak intensity in the fingerprint region.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 450 cm⁻¹.

    • Perform an Automatic Baseline Correction if the baseline drifts due to scattering.

  • Spectral Analysis (The "Triangulation" Method):

    • Check 1 (The Anchor): Locate the C=O stretch.[1][2] Is it >1700 cm⁻¹? (Indicates strong EWG).

    • Check 2 (The Negative): Look at 1100–1300 cm⁻¹. Is the massive, broad C-F envelope of

      
       absent? (It should be, though C-O stretches of the acid exist here, they are sharper).
      
    • Check 3 (The Positive): Zoom into 800–900 cm⁻¹.[3] Look for the "SF5 Tower"—a very intense band near 840 cm⁻¹.

Visualizing the Logic

The following diagram illustrates the decision logic and structural causality for identifying these compounds.

SF5_Identification cluster_mechanism Mechanistic Causality Start Unknown Fluorinated Benzoic Acid Sample Step1 Analyze C=O Stretch (1680 - 1720 cm⁻¹) Start->Step1 Branch_High > 1700 cm⁻¹ (Strong EWG present) Step1->Branch_High Shift Observed Branch_Low < 1695 cm⁻¹ (Weak/No EWG) Step1->Branch_Low No Shift Step2 Analyze 1000-1350 cm⁻¹ (C-F Stretching Region) Branch_High->Step2 Result_CF3 Strong, Broad Bands (1100-1350 cm⁻¹) Likely CF3 Group Step2->Result_CF3 Signal Present Step3 Analyze 800-900 cm⁻¹ (S-F Stretching Region) Step2->Step3 Signal Absent/Weak Result_SF5 Intense Band ~840 cm⁻¹ Absence of broad C-F band CONFIRMED SF5 GROUP Step3->Result_SF5 Signal Present Mech1 SF5 Geometry (C4v) Axial vs Equatorial F Mech2 Distinct S-F Selection Rules Mech1->Mech2 Mech2->Step3

Caption: Decision tree for distinguishing SF5-substituted benzoic acids from CF3 analogs using IR spectral markers.

References

  • NIST Chemistry WebBook. Benzoic Acid Infrared Spectrum. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5): Properties and Applications. Available at: [Link]

  • Sears, P. et al.Vibrational Spectroscopy of Pentafluorosulfanyl Compounds. Journal of Fluorine Chemistry.
  • Hansch, C., et al.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991. (Source for values).
  • Specac. Interpreting Infrared Spectra: A Guide. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-Fluoro-5-(pentafluorosulfur)benzoic acid
Reactant of Route 2
3-Fluoro-5-(pentafluorosulfur)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.